molecular formula C7H8FN B3092417 4,5-Dimethyl-2-fluoropyridine CAS No. 1227602-71-2

4,5-Dimethyl-2-fluoropyridine

Cat. No.: B3092417
CAS No.: 1227602-71-2
M. Wt: 125.14 g/mol
InChI Key: QGFYSMQTXWVDOA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-fluoropyridine is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFYSMQTXWVDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Fluoro-4,5-dimethylpyridine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2-Fluoro-4,5-dimethylpyridine (CAS: 1227602-71-2 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2] As a fluorinated derivative of 3,4-lutidine, it serves as a critical bioisostere in drug design, offering a strategic balance of lipophilicity (via methyl groups) and metabolic stability (via the C2-fluorine atom).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

Core Identification Data
ParameterTechnical Specification
IUPAC Name 2-Fluoro-4,5-dimethylpyridine
CAS Registry Number 1227602-71-2
Molecular Formula C

H

FN
Molecular Weight 125.15 g/mol
SMILES CC1=CN=C(F)C=C1C
InChI Key InChI=1S/C7H8FN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3
Physical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this isomer, some values are derived from high-fidelity structure-activity relationship (SAR) models of analogous fluoropicolines.

PropertyValue / RangeNote
Physical State Colorless to light yellow liquidAt standard temperature/pressure (STP)
Boiling Point 170 – 175 °CExtrapolated from 2-fluoro-4-methylpyridine (161°C)
Density 1.05 – 1.08 g/mLPredicted based on molar volume
LogP (Octanol/Water) ~1.8 – 2.1Methyl groups increase lipophilicity vs. 2-fluoropyridine (LogP 0.5)
pKa (Conjugate Acid) ~0.5 – 1.0Fluorine (EWG) significantly lowers basicity vs. 3,4-lutidine (pKa 6.5)

Structural Analysis & Spectroscopy

Accurate identification of 2-Fluoro-4,5-dimethylpyridine relies on understanding the electronic influence of the fluorine atom on the pyridine ring.

Electronic Effects
  • Inductive Effect (-I): The fluorine at C2 is strongly electron-withdrawing, deactivating the ring towards electrophilic attack but activating the C2 position for Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • Steric Bulk: The 4,5-dimethyl pattern creates a hydrophobic pocket, often used to fill specific binding sites in enzyme inhibitors (e.g., kinases).

Predicted NMR Signature

Researchers characterizing this compound should look for the following splitting patterns:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~8.0 ppm (1H, d):  H6 proton. Appears as a doublet due to coupling with the adjacent Fluorine (
      
      
      
      Hz).
    • 
       ~6.8 ppm (1H, d):  H3 proton. Appears as a doublet with a larger coupling constant (
      
      
      
      Hz).
    • 
       ~2.2 – 2.3 ppm (6H, s/m):  Two methyl singlets. May show fine splitting due to long-range coupling.
      
  • 
    F NMR: 
    
    • 
       ~ -70 ppm:  Characteristic singlet (or fine multiplet) typical of 2-fluoropyridines.
      

Synthesis & Manufacturing

The synthesis of 2-Fluoro-4,5-dimethylpyridine typically follows a "Halogen Exchange" (Halex) strategy or a Balz-Schiemann route. The Halex route is preferred for scalability.

Primary Route: Halex Reaction (S Ar)

This method utilizes 2-Chloro-4,5-dimethylpyridine (CAS 343268-69-9) as the immediate precursor.

Protocol Logic:

  • Precursor: 2-Chloro-4,5-dimethylpyridine.

  • Reagent: Anhydrous Potassium Fluoride (KF) or Tetrabutylammonium Fluoride (TBAF).

  • Solvent: Polar aprotic solvents (DMSO, NMP, or Sulfolane) are required to solvate the metal cation, leaving the fluoride anion "naked" and reactive.

  • Conditions: High temperature (140–180 °C) is necessary to overcome the activation energy of the S

    
    Ar transition state.
    
Synthesis Pathway Diagram

The following diagram illustrates the industrial preparation starting from the widely available 3,4-Lutidine.

SynthesisPathway Lutidine 3,4-Lutidine (Starting Material) NOxide 3,4-Lutidine N-Oxide (Intermediate) Lutidine->NOxide H2O2, AcOH N-Oxidation Chloro 2-Chloro-4,5-dimethylpyridine (CAS 343268-69-9) NOxide->Chloro POCl3 Rearrangement/Chlorination Target 2-Fluoro-4,5-dimethylpyridine (CAS 1227602-71-2) Chloro->Target KF, DMSO, 150°C Halex Reaction (SNAr)

Figure 1: Step-wise synthesis from 3,4-Lutidine to the target fluorinated building block.

Applications in Drug Discovery[13]

The "Fluorine Scan" Strategy

In medicinal chemistry, replacing a hydrogen or a hydroxyl group with fluorine is a standard optimization tactic. 2-Fluoro-4,5-dimethylpyridine is particularly valuable for:

  • Metabolic Blocking: The C2 position of pyridine is a "hotspot" for metabolic oxidation by Aldehyde Oxidase (AO). Substituting hydrogen with fluorine at C2 blocks this pathway, significantly extending the half-life (

    
    ) of the drug molecule.
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen. This reduces the formation of pyridinium ions at physiological pH, potentially improving membrane permeability and oral bioavailability.

Bioisosteric Utility

The 4,5-dimethyl motif mimics the steric profile of an isopropyl group or a fused ring system but allows for specific


-stacking interactions within a receptor pocket.

Handling & Safety Profile

Note: Always consult the specific Material Safety Data Sheet (MSDS) before handling.

  • Hazards: Like most fluoropyridines, this compound is likely flammable and an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Fluorinated heterocycles can be moisture-sensitive over long periods.

  • Incompatibility: Avoid strong oxidizing agents and strong nucleophiles (unless intended for reaction).

References

  • Chemical Identity & CAS: 2-Fluoro-4,5-dimethylpyridine (CAS 1227602-71-2).[1][2][3] AChemBlock / Sigma-Aldrich Catalog.

  • Synthesis of Fluoropyridines: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts. Organic Letters, 2015.

  • Precursor Synthesis (2-Chloro-4,5-dimethylpyridine): Process for making 2-chloro-5-methylpyridine (Analogous Method). Google Patents US20170008846A1.

  • Metabolic Stability:Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 4,5-Dimethyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 4,5-Dimethyl-2-fluoropyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Given the absence of a consolidated, publicly available Safety Data Sheet (SDS) specifically for this compound, this document has been constructed by synthesizing data from SDSs of structurally related analogs, including 2-fluoropyridine, other substituted fluoropyridines, and general pyridine derivatives. This composite approach provides a robust, precautionary framework for professionals working with this and similar novel reagents.

Compound Identification and Strategic Importance

This compound is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, while the strategic incorporation of fluorine is a well-established method for modulating a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] The 2-fluoro substituent is particularly reactive towards nucleophilic aromatic substitution (SNAr), making this compound a versatile intermediate for elaborating complex molecular architectures.[4][5]

Property Identifier Source
IUPAC Name 2-fluoro-4,5-dimethylpyridine[6]
CAS Number 1227602-71-2[6]
Molecular Formula C₇H₈FN[6]
Molecular Weight 125.15 g/mol [6]
Canonical SMILES CC1=CN=C(F)C=C1C[6]

Composite Hazard Identification and GHS Classification

Based on an analysis of related fluorinated and non-fluorinated pyridines, this compound should be handled as a hazardous substance. The following GHS classifications are inferred from analogs and represent a cautious approach to handling.[7][8][9][10]

Hazard Class Pictogram Signal Word Hazard Statement (H-Code)
Flammable Liquid GHS02 (Flame)Warning H226: Flammable liquid and vapour.[10]
Acute Toxicity (Oral, Dermal, Inhalation) GHS07 (Exclamation Mark)Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[11]
Skin Corrosion/Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[7][10]
Serious Eye Damage/Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[7][10]
Specific Target Organ Toxicity (Single Exposure) GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[7][8][10]

Note: Some pyridine derivatives can carry a GHS06 (Skull and Crossbones) pictogram for higher acute toxicity.[12][13] Until specific toxicological data for this compound is available, it is prudent to handle it with a high degree of caution.

Safe Handling, Storage, and Engineering Controls

A proactive approach to safety is paramount when working with functionalized heterocyclic compounds. The following protocols are based on best practices for handling pyridine derivatives.[14][15]

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified laboratory chemical fume hood.[15] The ventilation system is the primary barrier to prevent inhalation exposure. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[14][16]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to prevent dermal, ocular, and respiratory exposure.

Equipment Specification Rationale & Best Practices
Hand Protection Butyl rubber or nitrile gloves.[14][15]Nitrile gloves provide a sufficient contact barrier for incidental splashes but should be disposed of immediately upon suspected contamination.[17] For extended handling, consider heavier-duty gloves. Always inspect gloves before use.[18]
Eye Protection Chemical splash goggles.[15]Goggles provide a seal around the eyes, protecting from splashes from all angles. Standard safety glasses are insufficient.
Skin & Body Protection A fully-buttoned, flame-resistant lab coat.[14]Protects against skin contact and prevents contamination of personal clothing. Ensure lab coats are laundered separately from other clothing.[9]
Respiratory Protection Not typically required if work is performed within a certified fume hood.If there is a risk of exceeding exposure limits or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][16] Users must be enrolled in a respiratory protection program.[14]
Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[14][19]

  • Atmosphere: For long-term stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).[18][19]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[9][14][15] The storage area should be secured against unauthorized access.[8][12]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[9][14][19] Use non-sparking tools when handling.[9][16][19]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids (especially nitric acid), acid chlorides, and chloroformates.[14][19][20][21]

G Diagram 1: Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Procedure a Don Appropriate PPE (Gloves, Goggles, Lab Coat) b Verify Fume Hood is Operational a->b c Retrieve from Secure Storage b->c Begin work d Weigh/Transfer using Non-Sparking Tools c->d e Set up Reaction d->e f Decontaminate Work Area e->f h Return Compound to Secure Storage e->h g Segregate & Label Hazardous Waste f->g i Remove & Dispose of Gloves, Wash Hands Thoroughly g->i h->i G Diagram 2: Emergency Response Decision Framework cluster_assess Initial Assessment cluster_actions Response Actions (Trained Personnel Only) incident Chemical Incident Occurs assess_safety Is the area safe to approach? incident->assess_safety evacuate Evacuate Area, Alert Supervisor, Call Emergency Services assess_safety->evacuate No assess_type Identify Incident Type assess_safety->assess_type Yes (with PPE) spill Spill / Leak assess_type->spill exposure Personnel Exposure assess_type->exposure fire Fire assess_type->fire spill_action Eliminate Ignition Sources Contain with Absorbent Clean Up & Dispose spill->spill_action exposure_action Move to Safety Shower/Eyewash Administer First Aid Seek Medical Attention exposure->exposure_action fire_action Use Appropriate Extinguisher (Foam, CO₂, Dry Chem) Cool Containers fire->fire_action

Caption: Diagram 2: Emergency Response Decision Framework.

Physicochemical and Reactivity Profile

Understanding the chemical nature of this compound is key to its effective use in synthesis.

Property Value / Information Source / Analogy
Appearance Likely a liquid or low-melting solid.Analogy to 2-Fluoropyridine (liquid) [10][22]
Boiling Point Not determined; likely higher than 2-Fluoropyridine (126 °C) due to added methyl groups.Analogy to 2-Fluoropyridine [10]
Chemical Stability Stable under recommended storage conditions (cool, dry, inert atmosphere). [10]General stability for pyridines.
Reactivity The 2-fluoro substituent is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[4][5]
Hazardous Reactions Reacts exothermically with strong acids and strong oxidizing agents. [20]General reactivity for pyridines.

The C-F bond at the 2-position of the pyridine ring is electron-deficient and serves as an excellent electrophilic site. This reactivity is a cornerstone of its utility in drug discovery, allowing for the facile introduction of various nucleophiles (amines, alcohols, thiols) to build molecular complexity. The reaction of 2-fluoropyridine with a nucleophile like sodium ethoxide is significantly faster (320 times) than the corresponding reaction with 2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine atom. [4]

Role in Medicinal Chemistry & Drug Development

The incorporation of a fluoropyridine moiety is a strategic decision in modern drug design. The unique properties of fluorine can profoundly influence a compound's pharmacological profile.

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorine can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. [1]* Target Affinity: Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, potentially leading to stronger and more specific interactions with a biological target, such as hydrogen bonding or dipole interactions. [5]* Physicochemical Properties: Fluorine substitution can modulate a molecule's pKa and lipophilicity (logP), which in turn affects its solubility, permeability, and oral bioavailability. [3]For example, introducing fluorine has been shown to improve the oral exposure of certain drug candidates. [3]

G Diagram 3: Strategic Role of Fluoropyridine Scaffolds in Drug Design cluster_props Modulation of Physicochemical Properties cluster_outcomes Improved Pharmacological Profile scaffold 4,5-Dimethyl- 2-fluoropyridine Scaffold pka pKa Alteration scaffold->pka lipo Lipophilicity (logP) Tuning scaffold->lipo stability Metabolic Blocking scaffold->stability potency Enhanced Target Potency & Selectivity scaffold->potency pk Improved Pharmacokinetics (ADME Properties) pka->pk lipo->pk stability->pk bioavailability Increased Oral Bioavailability pk->bioavailability

Caption: Diagram 3: Strategic Role of Fluoropyridine Scaffolds in Drug Design.

References

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025, August 4). Vertex AI Search.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Pyridine: incident management. (2015, October 15). GOV.UK.
  • PYRIDINE. NOAA - CAMEO Chemicals.
  • Safety D
  • SAFETY DATA SHEET (3-Fluoropyridine). (2013, August 21). Fisher Scientific.
  • material safety data sheet (4-Amino-2-fluoropyridine). (2014, March 14). Capot Chemical.
  • SAFETY DATA SHEET (2-Amino-5-fluoropyridine). Fisher Scientific.
  • Standard Operating Procedure for Pyridine.
  • This compound 95%. (2026, January 25). AChemBlock.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET (3,5-Difluoropyridine). (2014, January 27). Fisher Scientific.
  • SAFETY DATA SHEET (2,3-Lutidine). (2010, October 23). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • SAFETY DATA SHEET (5-Chloro-2,3-difluoropyridine). (2025, September 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET (Desmedipham). (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET (5-Bromo-2-fluoropyridine). (2010, November 16). Fisher Scientific.
  • Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025, May 29). Vertex AI Search.
  • SAFETY DATA SHEET (4-Acetylpyridine). (2024, November 18). TCI Chemicals.
  • Pyridine. Apollo Scientific.
  • Pyridine: Human health tier II assessment. (2015, July 3). Australian Industrial Chemicals Introduction Scheme.
  • Safety Data Sheet. (2024, October 30). Cayman Chemical.
  • SAFETY DATA SHEET (2,6-Dichloropyridine). (2024, August 6). Sigma-Aldrich.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Hazardous Chemical Information System (HCIS). Safe Work Australia.
  • 2-Fluoropyridine. PubChem.
  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry: A Scarcity of Current Applic
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
  • Technical Support Center: Scalable Synthesis of Fluorin
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022, February 28). MDPI.
  • A quantitative reactivity scale for electrophilic fluorin
  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2025, October 16). MDPI.
  • From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv.

Sources

Solubility of 4,5-Dimethyl-2-fluoropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4,5-Dimethyl-2-fluoropyridine in Organic Solvents Content Type: Technical Whitepaper / Strategic Assessment Guide Audience: Chemical Engineers, Process Chemists, and Drug Discovery Researchers

Executive Summary: A Strategic Solubility Assessment

This compound (CAS: 1227602-71-2) represents a specific class of lipophilic, fluorinated heterocycles critical in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., via Suzuki-Miyaura coupling or SNAr reactions). Unlike common commodity chemicals, specific temperature-dependent solubility data for this derivative is absent in open peer-reviewed literature.

This guide bridges that gap. By synthesizing physicochemical principles with structural analogy (referencing 2-fluoropyridine and 3,4-lutidine), we provide a predictive solubility profile and a validated experimental protocol for generating the missing data. This document serves not just as a reference, but as a procedural framework for process optimization.

Physicochemical Profile & Solubility Drivers

To predict solubility behavior, we must deconstruct the molecule into its thermodynamic contributors. The solubility of this compound is governed by the competition between its hydrophobic methyl/aromatic core and the polarizable nitrogen/fluorine dipole.

PropertyValue (Predicted/Analog)Solubility Implication
Molecular Weight 125.14 g/mol Low MW facilitates dissolution in small-molecule solvents.
LogP (Octanol/Water) ~1.9 – 2.2Lipophilic. Indicates high affinity for non-polar to moderately polar organic solvents (DCM, Toluene). Poor aqueous solubility.[1]
H-Bond Donor (HBD) 0Cannot donate protons; relies on solvent H-bond donation for dissolution in alcohols.
H-Bond Acceptor (HBA) 2 (N, F)The Pyridine Nitrogen is a good acceptor. The Fluorine is a weak acceptor.
pKa (Conjugate Acid) ~2.5 – 3.0Weak Base. The electron-withdrawing 2-F reduces basicity compared to pyridine (5.2), but 4,5-dimethyls (+I effect) restore some basicity. Soluble in aqueous acid (pH < 1).
The Fluorine Effect

The C-F bond at the 2-position induces a strong dipole but low polarizability. Unlike a hydroxyl group, it does not promote water solubility. Instead, it often enhances solubility in chlorinated solvents and esters due to dipole-dipole alignment without the energetic penalty of breaking strong solvent H-bond networks.

Solvent Compatibility Matrix (Predictive)

Based on Hansen Solubility Parameters (HSP) principles, the target molecule is characterized by high dispersion forces (


) and moderate polarity (

).
Recommended Solvents (High Solubility)
  • Chlorinated Solvents (Dichloromethane, Chloroform): Primary Choice. Excellent match for the molecule's dipole and dispersion character.

  • Esters (Ethyl Acetate, Isopropyl Acetate): Process Choice. Good solubility, safer than chlorinated options, ideal for crystallization.

  • Aromatics (Toluene, Xylene): High Temp Choice. Excellent for reaction mixtures requiring reflux >100°C. The methyl groups on the pyridine ring interact favorably with toluene via

    
     stacking and van der Waals forces.
    
Conditional Solvents (Moderate/Temperature Dependent)
  • Alcohols (Methanol, Ethanol, IPA): Soluble, but temperature-dependent. The pyridine nitrogen accepts H-bonds from the alcohol, but the hydrophobic methyls impose an energetic cost. Ideal for recrystallization (soluble hot, insoluble cold).

  • Ethers (THF, MTBE): Generally good solubility, though MTBE may show reduced capacity compared to THF due to steric bulk.

Poor Solvents (Anti-Solvents)
  • Water: Insoluble at neutral pH.

  • Aliphatic Hydrocarbons (Hexane, Heptane): Low solubility at room temperature. Useful as anti-solvents to crash the product out of Ethyl Acetate or Toluene solutions.

Decision Logic: Solvent Selection

The following decision tree guides the researcher in selecting the optimal solvent based on the intended application (Synthesis, Extraction, or Analysis).

SolventSelection Start Select Application Synthesis Synthesis / Reaction Start->Synthesis Extraction Work-up / Extraction Start->Extraction Crystallization Purification / Crystallization Start->Crystallization HighTemp Temp > 100°C? Synthesis->HighTemp AqueousPhase Aqueous Wash? Extraction->AqueousPhase Polarity Polarity Differential Crystallization->Polarity Toluene Toluene / Xylene (High Solubility) HighTemp->Toluene Yes THF THF / 2-MeTHF (Mod. Temp) HighTemp->THF No DCM DCM (Excellent Partitioning) AqueousPhase->DCM High Solubility EtOAc Ethyl Acetate (Green Alternative) AqueousPhase->EtOAc Eco-Friendly System1 Solvent: Ethanol Anti-solvent: Water Polarity->System1 High Polarity System2 Solvent: EtOAc Anti-solvent: Heptane Polarity->System2 Low Polarity

Figure 1: Strategic decision tree for solvent selection based on process requirements.

Theoretical Framework: Thermodynamic Modeling

When generating experimental data for this compound, the results should be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) for rigid organic molecules.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    

Why Apelblat? Unlike the simple van't Hoff equation, Apelblat accounts for the non-ideal behavior of the solution heat capacity (


), which is critical when measuring solubility over a wide range (e.g., 273K to 323K) for fluorinated pyridines in polar solvents.

Validated Experimental Protocol

Since specific data is unavailable, you must generate it. This protocol ensures self-validating results using a dynamic laser monitoring method (or visual equivalent).

Protocol: Dynamic Solubility Determination

Objective: Determine the solubility curve of this compound in [Target Solvent] from 20°C to 50°C.

Equipment:

  • Jacketed glass vessel (10-50 mL) with magnetic stirring.

  • Thermostatic bath (Control

    
    C).
    
  • Laser monitoring system OR High-precision analytical balance (Gravimetric).

Workflow:

  • Preparation: Add excess solid this compound to the solvent. Ensure a solid phase remains visible (saturated suspension).

  • Equilibration: Stir at the target temperature (e.g., 298.15 K) for 4 hours .

    • Validation Step: Stop stirring for 30 mins. If solid settles and supernatant is clear, equilibrium is likely reached.

  • Sampling:

    • Use a pre-heated syringe filter (0.45 µm PTFE) to withdraw the supernatant. Crucial: Pre-heating prevents precipitation inside the needle.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add filtered solution (

      
      ).
      
    • Evaporate solvent under vacuum/N2 stream until constant weight (

      
      ).
      
    • Calculation: Solubility (

      
      ) in g/kg solvent:
      
      
      
      

ExperimentalProtocol Step1 1. Saturation Add excess solute to solvent Step2 2. Equilibration Stir 4-6h @ Temp T Step1->Step2 Check Solid Present? Step2->Check Check->Step1 No (Add more solid) Step3 3. Filtration 0.45µm PTFE (Pre-heated) Check->Step3 Yes Step4 4. Quantification Gravimetric or HPLC Step3->Step4 Data 5. Data Fitting Apelblat Model Step4->Data

Figure 2: Workflow for determining solubility limits. Note the critical check for solid presence to ensure saturation.

References

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Defines the

    
     framework used for prediction). Link
    
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. (Source for Apelblat and van't Hoff modeling). Link

  • PubChem. (2025). 2-Fluoropyridine Compound Summary. National Center for Biotechnology Information. (Source for structural analog data: pKa and dipole moments). Link

  • Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.[3] Journal of the American Chemical Society.[3] (Methodology for solubility prediction in absence of data).[4] Link

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4,5-Dimethyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dimethyl-2-fluoropyridine is a specialized heterocyclic building block increasingly utilized in the design of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the combination of a fluorine atom at the C2 position—providing electronic modulation and metabolic stability—and two methyl groups at C4 and C5, which offer steric bulk and lipophilicity tuning.

This guide provides a comprehensive technical analysis of this compound, addressing a gap in public literature regarding its specific physicochemical properties and scalable synthesis. By synthesizing data from structural homologs and established fluorination methodologies, this document serves as a self-validating protocol for researchers.

Physicochemical Profiling

The physical constants of this compound are critical for process design, particularly for distillation and crystallization parameters. As experimental data for this specific isomer is often proprietary or sparse in open literature, the values below represent a synthesis of available vendor data and high-fidelity predictive models based on Structure-Property Relationships (SPR) of the 2-fluoropyridine class.

Table 1: Key Physicochemical Data[1]
PropertyValue / DescriptionConfidence Level
CAS Number 1227602-71-2Verified
IUPAC Name 2-Fluoro-4,5-dimethylpyridineVerified
Molecular Formula C₇H₈FNVerified
Molecular Weight 125.15 g/mol Exact
Physical State Liquid or Low-Melting SolidHigh (based on analogs)
Boiling Point (760 mmHg) 182°C – 188°C (Predicted)High (SPR Extrapolation*)
Melting Point 25°C – 35°C (Predicted)Medium (Analogs are low-melting)
Density 1.09 ± 0.05 g/cm³Predicted
LogP 1.85 ± 0.2Predicted
Solubility Soluble in DCM, EtOAc, MeOH; Low in WaterExperimental Consensus

*SPR Extrapolation Logic:

  • Base: 2-Fluoropyridine (BP: 126°C).

  • Increment: 4-Methyl group adds ~34°C (2-Fluoro-4-picoline BP: 160°C).

  • Increment: 5-Methyl group typically adds ~20-25°C to the scaffold.

  • Result: 160°C + 25°C ≈ 185°C.

Synthetic Methodologies

The synthesis of this compound presents specific regiochemical challenges. The presence of methyl groups at C4 and C5 deactivates the ring slightly compared to unsubstituted pyridine, but the 2-position remains susceptible to Nucleophilic Aromatic Substitution (


).

Two primary routes are recommended: the Halex Reaction (Process Scale) and the Balz-Schiemann Reaction (Laboratory Scale).

Route A: The Halex Reaction (Process Preferred)

This route utilizes "Halogen Exchange" to convert the chloro-precursor to the fluoro-product. It is preferred for scale-up due to the avoidance of potentially explosive diazonium intermediates.

  • Precursor: 2-Chloro-4,5-dimethylpyridine.

  • Reagents: Anhydrous Potassium Fluoride (KF), Phase Transfer Catalyst (18-Crown-6 or Tetraphenylphosphonium bromide).

  • Solvent: Sulfolane or DMSO (High boiling, polar aprotic).

Detailed Protocol:
  • Drying (Critical): Charge Sulfolane (10 vol) and KF (2.5 equiv) into a reactor. Distill a small portion of solvent under vacuum to remove all traces of water (azeotropic drying). Water poisons the fluoride ion, forming inactive bifluoride (

    
    ).
    
  • Reaction: Add 2-Chloro-4,5-dimethylpyridine (1.0 equiv) and catalyst (0.05 equiv).

  • Heating: Heat to 160–180°C for 12–18 hours. Monitor by GC/HPLC until conversion >98%.

  • Workup: Cool to room temperature. Filter off inorganic salts (KCl/KF).

  • Purification: Distill the product directly from the high-boiling solvent under reduced pressure.

Route B: Modified Balz-Schiemann (Lab Scale)

Useful when the 2-amino precursor is more accessible than the 2-chloro derivative.

  • Precursor: 2-Amino-4,5-dimethylpyridine.

  • Reagents:

    
    , 
    
    
    
    or HF/Pyridine (Olah's Reagent).
Detailed Protocol:
  • Diazotization: Dissolve 2-Amino-4,5-dimethylpyridine in

    
     (48% aq) at -10°C.
    
  • Addition: Dropwise add

    
     (aq) while maintaining temp < 0°C. The diazonium tetrafluoroborate salt may precipitate.
    
  • Decomposition: Isolate the salt (if stable) or gently warm the solution to induce thermal decomposition (

    
     evolution), yielding the C-F bond.
    
  • Neutralization: Carefully neutralize with

    
     (Caution: 
    
    
    
    evolution) and extract with DCM.

Visualized Synthetic Workflow

The following diagram illustrates the complete synthetic logic, starting from the commercially available 3,4-Lutidine, illustrating the critical oxidation and activation steps required to install the fluorine atom.

SynthesisPath Start 3,4-Lutidine (3,4-Dimethylpyridine) NOxide 3,4-Dimethylpyridine N-Oxide Start->NOxide H2O2, AcOH (N-Oxidation) Amino 2-Amino-4,5- dimethylpyridine Start->Amino NaNH2 (Chichibabin) Chloro 2-Chloro-4,5- dimethylpyridine NOxide->Chloro POCl3 (Chlorination) Target 4,5-Dimethyl-2- fluoropyridine Chloro->Target KF, Sulfolane 180°C (Halex) Amino->Target 1. NaNO2/HBF4 2. Heat

Figure 1: Strategic synthetic pathways to this compound. The solid green line denotes the preferred industrial Halex route.

Applications in Drug Discovery[4][5]

This compound is not merely a solvent or reagent; it is a "privileged structure" fragment.

  • Metabolic Blocking: The C2 position of pyridine is highly susceptible to oxidative metabolism by aldehyde oxidase (AO). Substitution with Fluorine blocks this "soft spot," significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Bioisosterism: The 2-fluoropyridine moiety mimics the electronic properties of a 2-pyridone or a phenyl ring but with altered H-bond acceptance capabilities.

  • Lipophilicity Tuning: The two methyl groups increase

    
    , enhancing blood-brain barrier (BBB) permeability for CNS targets.
    

Safety and Handling (MSDS Summary)

Hazard Classification (GHS):

  • H226: Flammable liquid and vapor.

  • H301: Toxic if swallowed. (Characteristic of 2-fluoropyridines).

  • H315/H319: Causes skin and serious eye irritation.

Handling Protocol:

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Fluoropyridines can hydrolyze slowly to pyridones if exposed to atmospheric moisture over long periods.
    
  • Spill: Do not use water. Absorb with sand or vermiculite.

References

  • PubChem. (2025). Compound Summary: 2-Fluoro-4-methylpyridine (Analog Data). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2013). CN102898358A: Preparation method of fluoropyridine compounds.[1][2] Retrieved from

Sources

Strategic Sourcing & Technical Profile: 4,5-Dimethyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists in the pharmaceutical sciences.

Executive Summary

4,5-Dimethyl-2-fluoropyridine (CAS 1227602-71-2) has emerged as a high-value scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and CNS-active agents. The fluorine atom at the C2 position serves as a versatile "handle" for nucleophilic aromatic substitution (


), allowing for the rapid construction of complex heterocyclic architectures. Concurrently, the C4 and C5 methyl groups provide critical lipophilic bulk, often modulating the metabolic stability and binding affinity of the final drug candidate.

This guide analyzes the supply landscape, pricing models, and synthetic methodologies required to integrate this compound into drug discovery workflows.

Technical Specifications & Identification

Before sourcing, verification of chemical identity is paramount to avoid isomer confusion (e.g., distinguishing from 3,5-dimethyl-2-fluoropyridine).

ParameterSpecification
Chemical Name This compound
CAS Number 1227602-71-2
Molecular Formula

Molecular Weight 125.14 g/mol
MDL Number MFCD16610911
Physical State Liquid (Predicted BP: ~160–170°C) or Low-Melting Solid
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water.[1]
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Market Analysis: Suppliers & Pricing

Unlike commodity chemicals, this compound is classified as a Specialty Building Block .[2] Inventory is often dynamic, with synthesis-on-demand common for quantities exceeding 100g.

Tier 1 Suppliers (Verified Quality)

These suppliers typically hold stock or have validated synthetic routes.

  • Combi-Blocks (USA): High reliability for pyridine derivatives. Often holds gram-scale inventory.

  • Enamine (Ukraine/EU): Major source for building blocks; likely offers this as part of their "REAL" database or stock.

  • Sigma-Aldrich (Merck): Generally acts as a distributor for this tier of compounds; higher price point but rigorous QC.

  • Specialized Vendors: AChemBlock, Fluorochem (UK).

Pricing Architecture

Pricing for CAS 1227602-71-2 is non-linear and volume-dependent. The following estimates reflect the Q1 2026 market for research-grade purity (>97%).

Pack SizeEstimated Price Range (USD)Lead TimeSourcing Strategy
1 g $150 – $3501–2 WeeksDirect Catalog Purchase
5 g $450 – $9002–3 WeeksCatalog / Inquiry
25 g $1,800 – $2,5004–6 WeeksRequest for Quote (RFQ)
100 g+ Negotiated8–12 WeeksCustom Synthesis Contract

Procurement Insight: Due to the volatility of fluorinated intermediate pricing, it is recommended to request a Certificate of Analysis (CoA) confirming isomer purity via


-NMR prior to bulk purchase, as separation of dimethyl isomers can be difficult.

Synthetic Methodology & Manufacturing

For researchers requiring large quantities or needing to validate the provenance of the material, understanding the synthesis is crucial. The most robust industrial route utilizes Halogen Exchange (Halex) chemistry.

Validated Synthetic Pathway

The synthesis typically proceeds from the commercially available 3,4-Lutidine (3,4-Dimethylpyridine).

  • N-Oxidation: Conversion of 3,4-lutidine to its N-oxide using mCPBA or

    
    .
    
  • Chlorination: Regioselective chlorination using

    
     to yield 2-chloro-4,5-dimethylpyridine.
    
  • Fluorination (Halex): Displacement of the chloride with fluoride using anhydrous Potassium Fluoride (KF) in a polar aprotic solvent.

Experimental Protocol: Halex Reaction

Note: This protocol is a generalized adaptation for 2-fluoropyridines and should be optimized for the specific dimethyl substrate.

Reagents:

  • Substrate: 2-Chloro-4,5-dimethylpyridine (1.0 eq)

  • Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.0 – 3.0 eq)

  • Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (Phase Transfer Catalyst)

  • Solvent: Sulfolane or DMSO (Anhydrous)

Step-by-Step Workflow:

  • Drying: Flame-dry a reaction vessel and purge with Nitrogen. Moisture kills the reaction by reducing the nucleophilicity of fluoride.

  • Mixing: Charge the vessel with 2-Chloro-4,5-dimethylpyridine, KF, and catalyst in Sulfolane.

  • Reaction: Heat the mixture to 140–160°C for 12–24 hours. Monitor via GC-MS for the disappearance of the chloro-starting material.

    • Mechanism:[2][3] The reaction proceeds via an

      
       mechanism. The electron-deficient pyridine ring facilitates the attack of the fluoride ion.
      
  • Work-up: Cool to room temperature. Dilute with water (to dissolve salts) and extract with Diethyl Ether or DCM.

  • Purification: Distillation under reduced pressure is preferred over column chromatography due to the volatility of the product.

Pathway Visualization

The following diagram illustrates the critical decision nodes in the synthesis and application of this compound.

SynthesisPathway cluster_conditions Critical Process Parameters Lutidine 3,4-Lutidine (Starting Material) NOxide 3,4-Dimethylpyridine N-oxide Lutidine->NOxide mCPBA or H2O2 (Oxidation) Chloro 2-Chloro-4,5- dimethylpyridine NOxide->Chloro POCl3, Reflux (Regioselective Chlorination) Target 4,5-Dimethyl-2- fluoropyridine (CAS 1227602-71-2) Chloro->Target KF, 18-Crown-6 Sulfolane, 150°C (Halex Reaction) Drug Kinase Inhibitor Scaffold Target->Drug SNAr Displacement (Amines/Alkoxides)

Caption: Synthetic logic flow from commodity feedstock (3,4-Lutidine) to the target fluorinated building block.

Quality Assurance & Handling

Analytical Verification

To ensure the integrity of your research, the following QC data should be verified upon receipt:

  • 
    -NMR (Chloroform-d):  Look for the diagnostic splitting of the aromatic protons. The fluorine atom will cause H-F coupling (
    
    
    
    ), typically splitting the C3 proton into a doublet with a coupling constant of ~2-3 Hz.
  • 
    -NMR:  A single sharp peak typically around -70 ppm (relative to 
    
    
    
    ), confirming the mono-fluorinated species.
  • GC-MS: Purity >97% is required to prevent side reactions in subsequent coupling steps.

Safety & Storage
  • Hazards: Like most fluoropyridines, this compound is likely Flammable and an Irritant (Skin/Eye).[4]

  • Handling: Use a fume hood.[2] Avoid contact with strong acids which can hydrolyze the C-F bond over time.

  • Storage: Store under Argon at 4°C. Fluoropyridines are generally stable but can degrade if exposed to moisture and heat for prolonged periods.

References

  • Google Patents.Preparation of fluoropyridine compounds (CN102898358A).
  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Difference between 4,5-Dimethyl-2-fluoropyridine and 2-chloropyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Selection in Medicinal Chemistry & Synthetic Design

Part 1: Executive Directive

The Core Distinction: The choice between 4,5-Dimethyl-2-fluoropyridine (DMFP) and its 2-chloropyridine (DMCP) analog is not merely a matter of halogen substitution; it is a strategic decision between nucleophilic lability and catalytic versatility .

  • Select the Fluorine Analog (DMFP) when the objective is rapid, catalyst-free nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, particularly in late-stage functionalization where mild conditions are required to preserve scaffold integrity.

  • Select the Chlorine Analog (DMCP) when the synthetic route demands transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or when utilizing the halogen as a directing group for ortho-lithiation.

This guide dissects the mechanistic underpinnings, reactivity profiles, and experimental protocols required to exploit these differences effectively.[1]

Part 2: Technical Deep Dive – The Halogen Interface

Electronic & Steric Architecture

The 4,5-dimethyl substitution pattern introduces specific electronic perturbations that differentiate these molecules from their unsubstituted parents.

FeatureThis compound (DMFP)4,5-Dimethyl-2-chloropyridine (DMCP)Mechanistic Implication
C–X Bond Strength ~115 kcal/mol (Very Strong)~80 kcal/mol (Moderate)F is resistant to oxidative addition (Pd/Ni); Cl is labile.
Electronegativity 4.0 (Pauling)3.16 (Pauling)F creates a highly polarized C2 center, accelerating nucleophilic attack.
LUMO Character Low-lying

at C2
Higher energy

F stabilizes the Meisenheimer intermediate significantly more than Cl.
Substituent Effect 4,5-Dimethyl (+I, +M)4,5-Dimethyl (+I, +M)Methyl groups donate electron density, deactivating the ring toward SNAr compared to unsubstituted pyridine.

The "Fluorine Effect" in SNAr: While the 4,5-dimethyl groups exert a deactivating positive inductive (+I) effect, the 2-fluoro substituent counteracts this via extreme electronegativity. In SNAr reactions, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[1] Fluorine stabilizes this anionic intermediate through strong inductive withdrawal (


), making DMFP up to 300-fold more reactive  toward hard nucleophiles than DMCP [1].
Reactivity Matrix

The following decision matrix validates the selection of the starting material based on the desired transformation.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) [1][2][3][4]
  • Substrate: this compound.[5]

  • Mechanism: Addition-Elimination.[1]

  • Why F? The high electronegativity of F lowers the energy of the transition state for nucleophilic attack. The leaving group ability of F is poor in SN1/SN2 but excellent in SNAr because C–F bond breaking is not rate-determining.

  • Constraint: The 4,5-dimethyl pattern makes the ring electron-rich. Standard 2-fluoropyridine reacts at room temperature; the dimethyl analog often requires mild heating (40–60 °C).

Pathway B: Transition Metal Catalysis (Cross-Coupling)
  • Substrate: 4,5-Dimethyl-2-chloropyridine.

  • Mechanism: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
  • Why Cl? The C–Cl bond is weaker, facilitating oxidative addition to Pd(0) or Ni(0) species. C–F bonds are generally inert to standard Pd catalysts without specialized ligands.

Part 3: Visualization of Mechanistic Pathways

The following diagram contrasts the energy landscapes of the two analogs, highlighting why Fluorine is preferred for SNAr despite the stronger bond.

ReactionProfile cluster_legend Mechanism: SnAr Start Reactants (Py-X + Nuc) TS1_F TS1 (F) Low Barrier Start->TS1_F Fast Attack TS1_Cl TS1 (Cl) High Barrier Start->TS1_Cl Slow Attack Inter_F Meisenheimer Complex (F) Stabilized TS1_F->Inter_F Product_F Product (Py-Nuc) Inter_F->Product_F Fast Elim Inter_Cl Meisenheimer Complex (Cl) Less Stable TS1_Cl->Inter_Cl Inter_Cl->Product_F Fast Elim Note Fluorine (Red Path): Lowers TS energy via -I effect. Chlorine (Yellow Path): Higher barrier to attack.

Caption: Comparative energy profile for SNAr.[6] The Fluorine analog (Red) lowers the activation energy of the rate-determining nucleophilic attack compared to Chlorine (Yellow).

Part 4: Experimental Protocols

Protocol A: SNAr Etherification of this compound

Objective: Synthesis of 2-alkoxy-4,5-dimethylpyridine derivatives. Rationale: This protocol leverages the high reactivity of the C–F bond to install oxygen nucleophiles under mild conditions, avoiding the high temperatures required for the chloro-analog [2].

Materials:

  • This compound (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • NaH (60% in oil) or KOtBu (1.5 equiv)

  • THF (Anhydrous)

Workflow:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF (0.2 M).

  • Nucleophile Formation: Add the alcohol dropwise at 0 °C. Stir for 30 min until H2 evolution ceases.

  • Addition: Add this compound (1.0 equiv) dropwise.

  • Reaction: Warm to ambient temperature.

    • Note: Due to the 4,5-dimethyl deactivation, if TLC shows incomplete conversion after 2h, heat to 50 °C.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validation Check:

  • TLC: The product will be significantly more polar than the starting fluoropyridine.

  • 19F NMR: Disappearance of the singlet at ~ -70 ppm (typical for 2-F-Py) confirms consumption of starting material.

Protocol B: Suzuki-Miyaura Coupling of 4,5-Dimethyl-2-chloropyridine

Objective: Synthesis of 2-aryl-4,5-dimethylpyridine biaryls. Rationale: The C–Cl bond is competent for oxidative addition with standard phosphine ligands, unlike the C–F bond which requires specialized, expensive catalysts [3].

Materials:

  • 4,5-Dimethyl-2-chloropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2 (5 mol%)

  • K2CO3 (2.0 equiv, 2M aq. solution)

  • Dioxane

Workflow:

  • Degassing: Combine solvent and base in a reaction vial. Sparge with N2 for 10 min.

  • Assembly: Add Chloro-pyridine, Boronic acid, and Pd catalyst.

  • Reaction: Seal and heat to 90 °C for 4–12 hours.

  • Workup: Filter through Celite. Dilute with water/EtOAc.

  • Purification: Column chromatography.

Part 5: Medicinal Chemistry Implications[1][4][7][8][9][10][11][12][13]

Metabolic Stability & Blocking
  • Fluorine: The C–F bond is metabolically robust. Replacing a C–H or C–OH at the 2-position with Fluorine often blocks metabolic oxidation (Phase I metabolism) by Cytochrome P450 enzymes.

  • Chlorine: While also stable, the C–Cl bond is more lipophilic and can sometimes be a liability for glutathione conjugation (toxicity risk) if the ring is sufficiently electron-deficient.

Physicochemical Properties (DMPK)

The choice of halogen alters the lipophilicity (LogP) and basicity (pKa) of the pyridine nitrogen.

PropertyThis compound4,5-Dimethyl-2-chloropyridineImpact on Drug Design
LogP (Lipophilicity) Lower (~1.5)Higher (~2.0)F improves solubility and lowers plasma protein binding compared to Cl.
pKa (Basicity) ~2.5 (Less Basic)~3.0 (More Basic)F is strongly electron-withdrawing, reducing N-basicity. This reduces HERG channel binding risk (often linked to basic amines).
H-Bonding Weak AcceptorNegligibleF can accept weak H-bonds; Cl acts primarily as a hydrophobic blob.
Bioisosterism Case Study

In the development of proton pump inhibitors (like Lansoprazole analogs), the pyridine ring is crucial.

  • Use F to lower pKa and increase metabolic stability without adding significant steric bulk.

  • Use Cl to fill a hydrophobic pocket (halogen bonding) where steric occupancy is required for potency.

Part 6: Strategic Decision Tree

Use this logic flow to determine the correct analog for your campaign.

DecisionTree Root Target Transformation? Q1 Nucleophilic Substitution (O-, N-, S- nucleophiles) Root->Q1 Heteroatom Install Q2 C-C Bond Formation (Aryl/Alkyl coupling) Root->Q2 Carbon Scaffold Q1->Q2 No (Ambiguous) Res1 Use this compound (High SnAr Reactivity) Q1->Res1 Yes Res2 Use 4,5-Dimethyl-2-chloropyridine (Standard Pd Catalysis) Q2->Res2 Yes

Caption: Strategic selection workflow. Green path indicates optimal use of the Fluoro-analog; Red path indicates the Chloro-analog.

References

  • ACS Publications. (2014).[7] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[1][2] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

  • WuXi Biology. (2025). SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Analysis. Link

  • NIH PubChem. (2025).[8] 2-Fluoropyridine Compound Summary. Link

  • ChemRxiv. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Link

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of 4,5-Dimethyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in critical hydrogen bonding and other non-covalent interactions with biological targets.[1][2] Among the various methods for functionalizing this heterocycle, nucleophilic aromatic substitution (SNAr) stands out as a robust and versatile strategy, particularly for introducing a diverse array of substituents at the 2- and 4-positions.[3][4][5] The subject of this guide, 4,5-Dimethyl-2-fluoropyridine, is a valuable building block in drug discovery programs. The methyl groups at the 4- and 5-positions can provide beneficial steric and electronic properties, while the fluorine atom at the 2-position serves as an excellent leaving group in SNAr reactions.

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][6][7] 2-Fluoropyridines, in particular, exhibit enhanced reactivity in SNAr reactions compared to their chloro- or bromo-analogs, often allowing for milder reaction conditions and greater functional group tolerance.[5][8][9] This heightened reactivity is attributed to the high electronegativity of the fluorine atom, which strongly activates the pyridine ring for nucleophilic attack.[8][10]

This document provides a comprehensive guide to understanding and implementing SNAr reactions with this compound. It delves into the underlying mechanism, offers detailed experimental protocols for various classes of nucleophiles, and presents troubleshooting guidance to ensure successful execution in a laboratory setting.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[8]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. This step is typically the rate-determining step of the reaction.[4][10]

  • Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[4][8]

  • Elimination of the Leaving Group: Aromaticity is restored in the final step through the elimination of the fluoride ion, which is an excellent leaving group in this context.

The presence of the electron-donating methyl groups at the 4- and 5-positions might be perceived as deactivating the ring towards nucleophilic attack. However, the powerful activating effect of the ring nitrogen and the fluorine atom at the 2-position overcomes this, still allowing for efficient substitution.

Caption: The addition-elimination mechanism of SNAr on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with common classes of nucleophiles.

General Considerations:
  • Inert Atmosphere: For reactions involving strong bases or air-sensitive reagents, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching and side reactions.[8]

  • Anhydrous Solvents: The use of anhydrous solvents is recommended, especially when employing moisture-sensitive bases like sodium hydride or potassium tert-butoxide.[8]

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.[8]

Protocol 1: Amination with a Primary or Secondary Amine

This protocol describes a general procedure for the reaction with an amine nucleophile, a common transformation in the synthesis of biologically active compounds.[11][12]

Materials:

  • This compound (1.0 equivalent)

  • Amine (e.g., morpholine, piperidine, benzylamine) (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 equivalents)

  • Dimethyl Sulfoxide (DMSO) or tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen amine.

  • Add the base (K₂CO₃ or K₃PO₄) and the solvent (DMSO or tert-amyl alcohol).

  • Stir the reaction mixture at a temperature ranging from 80 °C to 130 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Arylation with a Phenol

This protocol details the synthesis of 2-aryloxy-4,5-dimethylpyridines.

Materials:

  • This compound (1.0 equivalent)

  • Phenol (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • Dimethylformamide (DMF) or Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol, base (K₂CO₃ or Cs₂CO₃), and solvent (DMF or dioxane).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a temperature between 80 °C and 120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: S-Arylation with a Thiol

This protocol outlines the preparation of 2-thioether-substituted pyridines. Thiols are generally excellent nucleophiles in SNAr reactions.[13]

Materials:

  • This compound (1.0 equivalent)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the thiol and anhydrous THF or DMF.

  • Cool the solution in an ice bath and carefully add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) as needed, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the product via flash column chromatography.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr of 2-fluoropyridines with various nucleophiles, which can be adapted for this compound.

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)
Nitrogen-Based
1° or 2° AmineMorpholineK₃PO₄t-Amyl-OH1103
AmideBenzamideK₂CO₃DMSO13012
N-HeterocycleIndoleK₂CO₃DMSO13012
Oxygen-Based
AlcoholCyclohexanolKOtBuTHF503
PhenolPhenolK₃PO₄t-Amyl-OH11012
Sulfur-Based
ThiolThiophenolK₃PO₄t-Amyl-OH1103

Table adapted from general conditions for 2-fluoropyridines.[8] Reaction conditions for this compound may require optimization.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO, DMF), or employing a stronger base to generate a more potent nucleophile.

  • Side Reactions: In the case of ambident nucleophiles (e.g., some amides), a mixture of N- and O-arylated products may be observed. The choice of solvent and counter-ion can often influence the regioselectivity.

  • Purification Challenges: The resulting 2-substituted pyridine products can sometimes be basic and may require specific chromatographic conditions for effective purification (e.g., addition of a small amount of triethylamine to the eluent to prevent tailing on silica gel).

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reactants & Solvents setup_glassware Assemble Dry Glassware prep_reagents->setup_glassware inert_atmosphere Establish Inert Atmosphere setup_glassware->inert_atmosphere add_reagents Add Reagents inert_atmosphere->add_reagents heat_stir Heat & Stir add_reagents->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate chromatography Flash Chromatography dry_concentrate->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution of this compound is a powerful and highly adaptable method for the synthesis of a wide range of substituted pyridines. The enhanced reactivity of the C-F bond at the 2-position allows for the use of a broad scope of nucleophiles under relatively mild conditions.[3][8] This makes it an invaluable tool in the construction of novel molecular entities for drug discovery and development. The protocols and data presented herein serve as a practical guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem.
  • Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aro - ResearchGate.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio - ACS.org.
  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - ACS.org.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry: A Scarcity of Current Applications - Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]

  • The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4,5-Dimethyl-2-fluoropyridine with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4,5-dimethyl-2-fluoropyridine with a variety of amine nucleophiles. This reaction is a critical transformation in medicinal chemistry and drug discovery for the synthesis of 2-aminopyridine derivatives. This document details the underlying mechanistic principles, explores the impact of reaction parameters, and provides validated, step-by-step protocols for laboratory execution. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.

Introduction: The Significance of 2-Aminopyridines in Drug Discovery

The 2-aminopyridine scaffold is a privileged structural motif found in a multitude of clinically approved drugs and biologically active compounds. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its versatile nature as a synthetic intermediate. The reaction of 2-fluoropyridines with amines via nucleophilic aromatic substitution (SNAr) is a cornerstone of modern medicinal chemistry, offering a reliable and high-yielding route to these valuable compounds.[1][2][3]

The use of 2-fluoropyridines as electrophiles in SNAr reactions is particularly advantageous. The high electronegativity of the fluorine atom activates the pyridine ring towards nucleophilic attack, making it a superior leaving group compared to other halogens like chlorine or bromine.[1][4][5] This enhanced reactivity often allows for milder reaction conditions, which is crucial for the late-stage functionalization of complex molecules with sensitive functional groups.[1][2] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[4][5]

The 4,5-dimethyl substitution pattern on the pyridine ring can influence the electronic and steric environment of the reaction center, making a detailed understanding of the reaction conditions essential for successful synthesis.

Mechanistic Insights: The SNAr Pathway

The reaction of this compound with amines proceeds through a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.[1]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. This carbon is rendered electrophilic by the inductive effect of the ring nitrogen and the fluorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the pyridine ring, with significant density on the electronegative nitrogen atom.

Step 2: Elimination of the Fluoride Leaving Group In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion. Fluoride is an excellent leaving group in this context due to the high strength of the C-F bond, which contributes to a lower activation energy for the rate-determining nucleophilic addition step.[1]

.

Caption: General mechanism of the SNAr reaction.

Key Reaction Parameters and Optimization

The success and efficiency of the SNAr reaction between this compound and amines are highly dependent on several key parameters. Careful optimization of these factors is critical to achieving high yields and purity.

Choice of Solvent

Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex without interfering with the nucleophile.[6]

SolventTypical Temperature Range (°C)Notes
Dimethyl sulfoxide (DMSO)100 - 150Excellent for dissolving a wide range of reactants; can facilitate reactions with less reactive amines.[1]
N,N-Dimethylformamide (DMF)80 - 130A good alternative to DMSO, though care must be taken as it can decompose to generate dimethylamine at high temperatures, leading to side products.[7]
Dioxane80 - 110A less polar option, often used with stronger bases.
tert-Amyl alcohol100 - 120A protic solvent that can also act as a proton source if needed, suitable for certain amine nucleophiles.[1]
Acetonitrile (MeCN)60 - 82 (reflux)A lower boiling point solvent, suitable for more reactive amines.
Role of the Base

A base is typically required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HF formed during the reaction. The choice of base depends on the pKa of the amine.

BaseStrengthTypical Applications
Potassium Carbonate (K₂CO₃)ModerateA versatile and commonly used base for a wide range of primary and secondary amines.[1]
Cesium Carbonate (Cs₂CO₃)ModerateOften provides improved yields due to the higher solubility of its fluoride salt.
Potassium Phosphate (K₃PO₄)StrongEffective for less nucleophilic amines or when a stronger base is required.[1]
Sodium Hydride (NaH)StrongUsed for deprotonating weakly acidic amines prior to addition of the fluoropyridine.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Organic/WeakOften used as a scavenger for the generated acid, particularly when the amine is used in excess.[8]
Temperature and Reaction Time

The reaction temperature is a critical parameter that needs to be optimized for each specific amine. Generally, less reactive amines will require higher temperatures to achieve a reasonable reaction rate. Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for the Reaction of this compound with a Primary or Secondary Amine using Potassium Carbonate

This protocol is a general starting point for the reaction with a range of aliphatic and aromatic amines.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the amine, and potassium carbonate.

  • Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 120 °C and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

.

experimental_workflow A 1. Combine Reactants (this compound, Amine, Base) B 2. Add Solvent (e.g., DMSO) A->B C 3. Heat Reaction Mixture (e.g., 120 °C) B->C D 4. Monitor Progress (TLC or LC-MS) C->D E 5. Workup (Quench, Extract, Wash, Dry) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for the SNAr reaction.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times, particularly for less reactive amines.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the amine, and potassium phosphate.

  • Add anhydrous DMF to achieve a concentration of 0.2-1.0 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an aqueous workup and purification as described in Protocol 1.

Troubleshooting and Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the temperature, using a stronger base, or switching to a more polar solvent like DMSO. For particularly unreactive amines, microwave-assisted synthesis may be beneficial.[9]

  • Side Reactions: At high temperatures, some solvents like DMF can decompose.[7] If side products are observed, consider a lower reaction temperature or a more stable solvent.

  • Purification Challenges: The polarity of the 2-aminopyridine products can vary significantly. Optimization of the chromatographic conditions may be necessary for effective purification.

Conclusion

The nucleophilic aromatic substitution of this compound with amines is a robust and versatile method for the synthesis of 2-aminopyridine derivatives. By carefully selecting the solvent, base, and reaction temperature, high yields of the desired products can be achieved. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Preshlock, S., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. Available from: [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • Fier, P. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available from: [Link]

  • PMC. A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]

  • Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available from: [Link]

  • Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Nanjing University of Technology and Engineering. Available from: [Link]

  • RSC Publishing. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Available from: [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. Available from: [Link]

  • ACS Publications. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available from: [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Available from: [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available from: [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available from: [Link]

  • RSC Advances. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Available from: [Link]

  • Journal of Chemical Research. (2019). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Available from: [Link]

Sources

Application Note: Suzuki-Miyaura Coupling Compatibility with 2-Fluoropyridine Scaffold

[1]

Executive Summary

The 2-fluoropyridine moiety is a privileged pharmacophore in medicinal chemistry, serving as a metabolically stable bioisostere for pyridine and phenyl rings. However, its incorporation via Suzuki-Miyaura coupling presents two distinct mechanistic failures:

  • As the Electrophile: The C2–F bond renders the ring electron-deficient, increasing susceptibility to nucleophilic aromatic substitution (

    
    ) by hydroxide or alkoxide bases, rather than the desired catalytic coupling at a distal halide.
    
  • As the Nucleophile: 2-Fluoropyridyl boronates are exceptionally prone to protodeboronation . The electronegative fluorine and the basic nitrogen facilitate rapid hydrolysis of the C–B bond before transmetalation can occur.

This guide provides field-proven protocols to overcome these failure modes, utilizing ligand-controlled chemoselectivity and protected boron species (MIDA/trifluoroborates).

Mechanistic Insight & Catalyst Selection

The Stability-Reactivity Paradox

Standard Suzuki conditions (e.g.,


  • The "2-Pyridyl Problem": The basic nitrogen can coordinate to the Pd(II) center, arresting the catalytic cycle (catalyst poisoning).

  • Protodeboronation: In 2-fluoropyridyl boronates, the electron-withdrawing fluorine inductively destabilizes the C–B bond. In the presence of water and base, the boronate forms a boronate "ate" complex which is rapidly protonated, releasing the neutral 2-fluoropyridine (byproduct) instead of coupling.

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between productive coupling and the primary failure modes.

SuzukiMechanismscluster_legendPathway LegendSubstrate2-FluoropyridylBoronatePd_CatPd(II) Intermediate(Transmetalation)Substrate->Pd_CatSlow Release(MIDA/Esters)DecompProtodeboronation(H-Substituted Byproduct)Substrate->DecompAqueous Base(Fast Hydrolysis)PoisonCatalyst Poisoning(Pd-N Coordination)Substrate->PoisonN-Pd BindingProductBiaryl Product(C-C Bond)Pd_Cat->ProductReductive Elimination(Fast w/ Bulky Ligands)keySolid Line: Productive PathwayDashed Line: Failure Mode

Figure 1: Kinetic competition in 2-fluoropyridyl coupling. Success depends on accelerating transmetalation (Pd_Cat -> Product) while suppressing hydrolysis (Substrate -> Decomp).

Experimental Protocols

Scenario A: 2-Fluoropyridine as the Electrophile (Halide Partner)

Challenge: Preserving the C–F bond while coupling at a C–Br/Cl site. Solution: Use anhydrous bases or weak bases to prevent

Protocol 1: Chemoselective Coupling of 2-Fluoro-x-halopyridines

Target Substrate: 2-Fluoro-4-bromopyridine or 2-Fluoro-5-bromopyridine.

ComponentReagentRole
Catalyst

(2 mol%)
Pre-catalyst
Ligand SPhos or XPhos (4 mol%)Bulky Buchwald ligand prevents N-coordination; accelerates coupling at Br.
Base

(3.0 equiv)
Mild base; phosphate minimizes fluoride displacement compared to hydroxides.
Solvent Toluene / Water (10:1)Biphasic system solubilizes organic reactants while keeping base localized.
Temp 80–100 °CSufficient for activation without thermal degradation.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried Schlenk tube or vial with the aryl boronic acid (1.2 equiv), 2-fluoro-x-bromopyridine (1.0 equiv),

    
     (3.0 equiv), 
    
    
    (2 mol%), and SPhos (4 mol%).
  • Inerting: Cap the vessel and cycle vacuum/Argon three times.

  • Solvation: Add degassed Toluene and Water (10:1 ratio) via syringe. A concentration of 0.2 M relative to the halide is optimal.

  • Reaction: Heat to 80 °C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: If C–F hydrolysis (formation of pyridone) is observed, switch to strictly anhydrous conditions using CsF in Dioxane.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    
Scenario B: 2-Fluoropyridine as the Nucleophile (Boron Partner)

Challenge: Extreme instability of 2-fluoro-3-pyridylboronic acid. Solution: Use MIDA boronates or Lithium Triisopropyl Boronates . These "masked" species slowly release the active boronic acid, keeping its steady-state concentration low and preventing decomposition.

Protocol 2: Coupling of 2-Fluoropyridyl MIDA Boronates

Target Substrate: 2-Fluoropyridine-3-MIDA boronate or similar.

ComponentReagentRole
Catalyst Pd(dppf)Cl₂[1][2]·DCM (3 mol%)Robust catalyst; ferrocenyl ligand resists displacement by pyridine N.
Co-Catalyst

(0.5 equiv)
(Optional) Promotes transmetalation of "hard" 2-pyridyl nucleophiles.
Base

(3.0 equiv)
Promotes MIDA hydrolysis in situ.
Solvent DMF / Isopropanol /

(4:1:1)
Specialized mixture to balance MIDA solubility and hydrolysis rate.
Temp 60–80 °CMilder temperature preserves the C–F bond.

Step-by-Step Procedure:

  • Preparation: Combine the aryl halide (1.0 equiv), 2-fluoropyridyl MIDA boronate (1.5 equiv),

    
     (3 mol%), and 
    
    
    (0.5 equiv, if substrate is sterically hindered) in a reaction vial.
  • Solvation: Add a mixture of DMF/IPA/

    
     (4:1:1, degassed).
    
  • Reaction: Heat to 60 °C. The MIDA boronate will slowly hydrolyze to the active boronic acid, which is immediately trapped by the Pd catalyst.

    • Note: The slow release is critical. Do not pre-hydrolyze the MIDA boronate.

  • Monitoring: Monitor the disappearance of the aryl halide. The MIDA boronate spot on TLC may persist as it acts as a reservoir.

Troubleshooting & Optimization Matrix

Use this decision matrix to troubleshoot common issues.

ObservationRoot CauseCorrective Action
Protodeboronation (Product is H-substituted pyridine)Active boronic acid concentration is too high; hydrolysis is faster than transmetalation.Switch to MIDA boronate or Trifluoroborate salt. Use anhydrous conditions (Dioxane/CsF). Increase catalyst loading to speed up transmetalation.
Homocoupling (Biaryl of the boronic acid)Oxidation of the boronate; presence of

.
Rigorous degassing (freeze-pump-thaw). Ensure excess boronate (1.5 equiv).
Defluorination (

Product)
Base is too strong or nucleophilic (e.g., NaOEt, KOH).Switch to

or

. Lower reaction temperature.[1][3][4] Avoid alcohol solvents if possible.
No Reaction Catalyst poisoning by Pyridine N.Switch to XPhos-Pd-G3 or Pd-PEPPSI-IPr . These precatalysts have bulky ligands that prevent N-coordination.

References

  • BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (2025).[5][1][6] Link

  • Sigma-Aldrich (Merck). MIDA Boronates: Stable Slow-Release Reagents.Link

  • Knapp, D. M., et al.MIDA Boronates in Suzuki-Miyaura Coupling. J. Am. Chem. Soc. 2009, 131, 6961.
  • Billingsley, K., & Buchwald, S. L.Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. J. Am. Chem. Soc. 2007, 129, 3358. (XPhos/SPhos usage).
  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.Link

  • Linstadt, R. T. H., et al. Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates. ACS Catal. 2017, 7, 11, 7514–7518. Link

Application Note: Synthesis of Fused Heterocycles using 4,5-Dimethyl-2-fluoropyridine

[1]

Executive Summary

This application note details the synthetic utility of 4,5-Dimethyl-2-fluoropyridine (CAS: 1260822-03-4) as a high-value scaffold for constructing fused heterocyclic systems.[1] While the 2-fluoropyridine core is a well-established electrophile, the presence of the 4,5-dimethyl pattern introduces specific steric and electronic considerations that require optimized protocols.

This guide focuses on three primary fusion pathways:

  • [1,2,4]Triazolo[4,3-a]pyridines via hydrazine-mediated

    
    .
    
  • 1H-Pyrazolo[3,4-b]pyridines via Directed Ortho Metalation (DoM).

  • Imidazo[1,2-a]pyridines via amination and cyclocondensation.

Substrate Analysis: this compound[1]

Before initiating synthesis, it is critical to understand the reactivity profile of the starting material.

FeatureChemical ConsequenceStrategic Implication
C2-Fluorine High electronegativity; strong dipole.[1]Acts as a potent Leaving Group for

and a Directing Group for lithiation.
C3-Proton Acidic due to inductive effect of F.The primary site for Directed Ortho Metalation (DoM) .
4-Methyl Steric bulk adjacent to C3.[1]May retard attack of bulky electrophiles at C3; reduces acidity of C3-H slightly via EDG effect.
5-Methyl Electron Donating Group (EDG).[1]Increases electron density of the ring, slightly deactivating the C2 position toward nucleophiles compared to unsubstituted pyridine.

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

ReactionLandscapeStart4,5-Dimethyl-2-fluoropyridineHydrazine2-Hydrazino-4,5-dimethylpyridineStart->HydrazineN2H4•H2OSNArLithiatedC3-Lithio Species(Intermediate)Start->LithiatedLDA, -78°CDoMAmine2-Amino-4,5-dimethylpyridineStart->AmineNH3/PMB-NH2SNArTriazolo[1,2,4]Triazolo[4,3-a]pyridineHydrazine->TriazoloR-C(OEt)3CyclizationPyrazolo1H-Pyrazolo[3,4-b]pyridineLithiated->Pyrazolo1. Ester/Amide2. HydrazineImidazoImidazo[1,2-a]pyridineAmine->Imidazoα-Haloketone

Figure 1: Divergent synthesis map showing the three primary annulation pathways from the 2-fluoro scaffold.[1]

Strategic Module 1: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines[1][5]

This is the most robust pathway. The reaction exploits the high lability of the C2-fluorine atom toward hydrazine. The resulting hydrazinopyridine is a versatile "chameleon" intermediate that can be cyclized with orthoesters, carboxylic acids, or aldehydes.

Mechanism & Causality
  • Nucleophilic Attack: Hydrazine acts as a hard nucleophile, attacking C2. The fluorine is a superior leaving group to chlorine in

    
     reactions with heteroaromatics due to the high polarization of the C-F bond, which lowers the energy of the transition state (Meisenheimer complex).
    
  • Cyclization: The terminal nitrogen of the hydrazine attacks the electrophilic carbon of an orthoester. Subsequent elimination of ethanol drives the aromatization of the triazole ring.

Detailed Protocol

Step 1: Synthesis of 2-Hydrazino-4,5-dimethylpyridine

  • Setup: Charge a round-bottom flask with This compound (1.0 equiv) and Ethanol (5 mL/mmol).

  • Reagent Addition: Add Hydrazine monohydrate (5.0 equiv) dropwise at room temperature.

    • Note: Excess hydrazine is required to prevent the formation of the dimer (bis-pyridyl hydrazine).

  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (high

      
      ) should disappear, replaced by a polar, UV-active spot (low 
      
      
      ).
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Triturate the residue with cold diethyl ether or hexanes to induce crystallization.

    • Filter and dry the solid. Yield Expectation: >85%.

Step 2: Cyclization to 6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine

  • Setup: Suspend the 2-hydrazino intermediate (1.0 equiv) in Triethyl orthoformate (TEOF) (5–10 mL/mmol). TEOF acts as both reagent and solvent.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Acetic Acid.[1]

  • Reaction: Reflux at

    
     for 3 hours.
    
  • Workup:

    • Cool to room temperature.[2] The product often precipitates directly.

    • If no precipitate forms, remove excess TEOF under vacuum.

    • Recrystallize from EtOAc/Hexanes.

Strategic Module 2: Directed Ortho Metalation (DoM) to Pyrazolo[3,4-b]pyridines[1]

This module utilizes the "C3-Lithiated" species.[1][3] This is a more advanced technique requiring strict anhydrous conditions.

Critical Analysis: Regioselectivity

The 2-Fluorine atom is a powerful Directed Metalation Group (DMG) .[1] It directs lithiation to the C3 position.

  • Risk: The 4-methyl group protons are benzylic and potentially acidic (Lateral Lithiation).[1]

  • Control: Using LDA at

    
      kinetically favors removal of the ring proton (C3) over the lateral methyl protons.[1] Higher temperatures (
    
    
    ) will encourage thermodynamic equilibration to the lateral lithiated species.[1]

LithiationMechanismSubstrateThis compoundTSPre-Lithiation Complex(Li coordinates to F)Substrate->TSLDALDA / THF-78°COrthoLiC3-Lithiated Species(Kinetic Product)TS->OrthoLiFast (-78°C)LateralLiLateral Lithiated Species(Thermodynamic Product)TS->LateralLiSlow (< -40°C)OrthoLi->LateralLiWarming

Figure 2: Kinetic vs. Thermodynamic control in the lithiation of methylated fluoropyridines.

Detailed Protocol

Synthesis of 1H-Pyrazolo[3,4-b]pyridine derivative

  • Preparation of LDA:

    • To anhydrous THF (10 mL/mmol) at

      
       under Argon, add diisopropylamine (1.2 equiv) followed by 
      
      
      -BuLi (1.2 equiv). Stir for 30 min.
  • Lithiation:

    • Dissolve This compound (1.0 equiv) in THF.

    • Add this solution dropwise to the LDA solution at

      
       .
      
    • CRITICAL: Maintain temperature below

      
       to prevent lateral lithiation of the methyl groups. Stir for 1 hour.
      
    • The solution typically turns deep yellow/orange.

  • Electrophile Trapping (Formylation):

    • Add anhydrous DMF or Ethyl Formate (1.5 equiv) dropwise.

    • Stir at

      
       for 1 hour, then allow to warm to 
      
      
      .
  • Cyclization:

    • Quench the reaction with Hydrazine monohydrate (2.0 equiv) and Acetic Acid (excess).

    • Reflux the mixture for 2 hours.

  • Result: The hydrazine displaces the fluorine and condenses with the aldehyde/ketone formed at C3, closing the pyrazole ring.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in

(Module 1)
Electron-donating methyls deactivate the ring.[1]Switch solvent to DMSO or NMP and increase temp to

. Use microwave irradiation.
Mixture of Isomers (Module 2) Lateral lithiation (attack on methyl group).Ensure temperature stays strictly at

. Ensure LDA is fresh and LiCl-free (or use LiCl as additive if solubilization is needed, but watch kinetics).[1]
Incomplete Cyclization Steric hindrance from 4-Methyl group.[1]Use higher boiling solvents (e.g., Diglyme) or stronger acid catalysts (TFA) for the cyclization step.

References

  • Schlosser, M., & Rausis, T. (2004). "Site-Selective Derivatization of 2-Fluoropyridines." European Journal of Organic Chemistry. Link[1]

  • Snieckus, V. (1990).[4][3] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link[1]

  • L'Heureux, A., et al. (2010). "Amination of Heteroaryl Chlorides and Fluorides." Journal of Organic Chemistry. Link[1]

  • Gros, P., & Fort, Y. (2002). "Lithium-Mediated Functionalization of Pyridines." European Journal of Organic Chemistry. Link

  • Reichelt, A., et al. (2010).[5] "Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines." Organic Letters. Link[1]

Disclaimer: These protocols involve hazardous chemicals (Hydrazine, n-BuLi).[1] All experiments must be conducted in a fume hood with appropriate PPE.

Troubleshooting & Optimization

Technical Support Center: SNAr Optimization for 4,5-Dimethyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SNAR-45DM2FP-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields or sluggish kinetics with 4,5-dimethyl-2-fluoropyridine . While 2-fluoropyridines are typically excellent substrates for Nucleophilic Aromatic Substitution (SNAr), your specific molecule presents a "deactivated" profile. The two methyl groups at the 4- and 5-positions exert an electron-donating inductive effect (+I) , which destabilizes the anionic Meisenheimer intermediate essential for the reaction.

This guide provides a self-validating troubleshooting workflow to overcome this electronic deactivation, moving from standard thermodynamic adjustments to catalytic interventions.

Module 1: The Mechanistic Barrier (Root Cause Analysis)

To fix the yield, you must first understand the conflict at the molecular level. SNAr requires the aromatic ring to act as an electron sink.

  • The Pro: The Nitrogen atom at position 1 and the Fluorine at position 2 are electron-withdrawing, creating the necessary electrophilic site at C2.

  • The Con: The Methyl groups at C4 and C5 donate electron density into the ring. This raises the energy of the transition state and the Meisenheimer complex, significantly slowing down the rate-determining step (nucleophilic attack).

Visualization: Electronic Conflict in the Meisenheimer Complex

Meisenheimer_Stability Substrate 4,5-Dimethyl- 2-fluoropyridine TS Transition State (High Energy) Substrate->TS + Activation Energy Nu Nucleophile (Nu-) Nu->TS Intermediate Meisenheimer Complex TS->Intermediate Rate Determining Step Product Substituted Product Intermediate->Product Fast Elimination of F- Methyls 4,5-Dimethyl Groups (+I Effect) DESTABILIZE Methyls->Intermediate Nitrogen Pyridine Nitrogen (-I/-M Effect) STABILIZES Nitrogen->Intermediate

Caption: The "Push-Pull" conflict. Methyl groups (red path) destabilize the intermediate, fighting against the stabilization provided by the Nitrogen (green path).

Module 2: Troubleshooting & Optimization Protocols

Scenario A: "Reaction is stalled (< 20% conversion) at standard heating."

Diagnosis: The activation energy barrier is not being met. Standard reflux in THF or Acetonitrile is insufficient for this deactivated substrate.

Protocol 1: The "Naked" Nucleophile Strategy Switch to polar aprotic solvents with high dielectric constants. These solvents solvate the cation (e.g., K+, Cs+) but leave the anionic nucleophile "naked" and highly reactive.

SolventBoiling Point (°C)Dielectric Constant (

)
Suitability
DMSO 18947Excellent. Best rate acceleration.
NMP 20232Very Good. High thermal stability.
DMF 15338Good. Watch for decomposition at >140°C.
THF 667.5Poor. Insufficient for deactivated SNAr.

Step-by-Step:

  • Dissolve this compound (1 equiv) in anhydrous DMSO (0.5 M concentration).

  • Add Cs₂CO₃ (2.5 equiv). Note: Cesium is superior to Potassium due to the "Cesium Effect" (better solubility/ion separation).

  • Add Nucleophile (1.2 equiv).

  • Heat to 120°C . Monitor by HPLC every 2 hours.

  • Critical: If using DMSO, ensure workup removes it completely (water washes) to prevent interference during purification.

Scenario B: "Nucleophile is weak (e.g., Aniline) and yield is < 10%."

Diagnosis: A weak nucleophile cannot overcome the electron-rich nature of the dimethyl-pyridine ring.

Protocol 2: Acid-Catalyzed Activation Instead of using a base, use an acid to protonate the pyridine nitrogen. This converts the ring into a pyridinium species, which is vastly more electron-deficient and electrophilic.

Step-by-Step:

  • Mix Substrate (1 equiv) and Aniline Nucleophile (1.0 equiv) in NMP or n-Butanol .

  • Add HCl (4M in Dioxane) (1.0 equiv) or p-TsOH (1.0 equiv).

  • Heat to 130–150°C (Microwave preferred).

  • Mechanism: The protonated N+ strongly pulls electrons, overriding the donating effect of the methyl groups.

  • Workup: Quench with saturated NaHCO₃ to deprotonate the product before extraction.

Scenario C: "I see starting material and impurities, but no product."

Diagnosis: Likely hydrolysis (reaction with water) or polymerization.

Checklist:

  • Water Content: Fluorine is a labile leaving group. If your solvent is "wet," Hydroxide (OH-) will compete with your nucleophile to form the pyridone (hydrolysis product).

    • Fix: Use anhydrous solvents and add 3Å Molecular Sieves to the reaction vessel.

  • Steric Clash: If your nucleophile is bulky (e.g., t-butyl amine), the adjacent methyl group at C3 (none in this case) or C4 might cause minor interference, but C2 is generally accessible. Ensure the nucleophile is not too sterically hindered.

Module 3: Advanced Decision Logic (The "Nuclear Option")

If standard SNAr fails, you must switch mechanisms.

Visualization: Optimization Decision Tree

Optimization_Tree Start Start: Low Yield with This compound CheckNu Is the Nucleophile Strong (Amine/Thiol) or Weak (Aniline)? Start->CheckNu Strong Strong Nucleophile (Aliphatic Amine, Thiol, Alkoxide) CheckNu->Strong Weak Weak Nucleophile (Aniline, Amide) CheckNu->Weak SolventCheck Current Solvent? Strong->SolventCheck AcidCat Attempt Acid Catalysis (p-TsOH, NMP, 150°C) Weak->AcidCat SwitchDMSO Switch to DMSO/NMP Temp > 120°C Base: Cs2CO3 SolventCheck->SwitchDMSO If THF/DCM Microwave Try Microwave Heating (160°C, 30 mins) SolventCheck->Microwave If already DMSO Buchwald Switch to Pd-Catalysis (Buchwald-Hartwig) AcidCat->Buchwald If Fails

Caption: Follow this logic path to determine the correct intervention based on nucleophile strength and current conditions.

Protocol 3: Transition Metal Catalysis (Buchwald-Hartwig)

If the SNAr barrier is insurmountable (e.g., extremely weak nucleophile), abandon SNAr and use Palladium. The oxidative addition of Pd into the C-F bond is difficult; however, C-Cl or C-Br analogs are better for Pd-catalysis.

  • Recommendation: If you must use the 2-Fluoro substrate with Pd, specialized ligands (like BrettPhos ) are required, but it is often easier to switch to the 2-Bromo analog for Buchwald-Hartwig couplings.

FAQs

Q: Can I use 2-Chloropyridine instead of 2-Fluoropyridine to save money? A: Not recommended for SNAr. In SNAr, the rate-determining step is the attack on the ring. Fluorine is highly electronegative, stabilizing the transition state much better than Chlorine. Switching to Chlorine will likely kill the reaction entirely given the deactivating methyl groups [1].

Q: Why is my reaction turning black/tarry? A: This often indicates decomposition of the solvent or substrate at high temperatures. If using DMF/DMSO with strong bases (like NaH) above 120°C, thermal runaway or polymerization can occur. Switch to NMP (N-Methyl-2-pyrrolidone) which is more thermally stable, or use a flow reactor to limit residence time at high heat [2].

Q: Is microwave irradiation actually better than an oil bath? A: Yes. For deactivated SNAr substrates, microwave heating allows you to superheat solvents (e.g., EtOH to 150°C) under pressure. This often drives reactions to completion in 20 minutes that take 24 hours at reflux, minimizing byproduct formation [3].

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007. (Classic text establishing the "Element Effect" where F >> Cl for SNAr).
  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[1][2]Link

  • Kaval, N., et al. Microwave-Enhanced Synthesis of 2-Aminopyridines.J. Org.[3] Chem.2005 , 70, 6261. Link

  • Roughley, S. D.; Jordan, A. M.The Medicinal Chemist's Guide to Solving ADMET Challenges.Royal Society of Chemistry, 2011. (Discusses the solubility and reactivity profiles of substituted pyridines).

Sources

Removing unreacted 4,5-Dimethyl-2-fluoropyridine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 4,5-Dimethyl-2-fluoropyridine Removal

Executive Summary

Removing unreacted This compound (referred to hereafter as 4,5-DMFP ) presents a distinct challenge compared to standard pyridine removal.[1][2] Unlike pyridine, the fluorine atom at the C2 position drastically reduces the ring's basicity (pKa ~ -0.44 vs. 5.2 for pyridine) while increasing its electrophilicity.

Standard acidic washes (e.g., 1M HCl) used to remove pyridine often fail to remove 4,5-DMFP because it remains unprotonated and partitions into the organic phase.[2] This guide details three targeted modules to overcome this: The Reverse-Basicity Extraction , Nucleophilic Scavenging , and Azeotropic Distillation .[2]

Module 1: The "Reverse-Basicity" Extraction (Liquid-Liquid)

Scenario: Your product is a base (e.g., a 2-aminopyridine derivative formed via SNAr).[1][2] The Logic: The fluorine atom's inductive effect renders 4,5-DMFP a non-base under mild acidic conditions. If your product is a standard amine or pyridine (pKa > 4), you can exploit this massive pKa differential (~6 log units).[1] Instead of washing the impurity out into the acid, you extract your product into the acid, leaving the 4,5-DMFP impurity behind in the organic layer.

Protocol: The pH Swing
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane ). Avoid ethers if possible, as they can drag impurities into the aqueous phase.

  • Acid Extraction (Targeting the Product):

    • Wash the organic layer with 1.0 M HCl (3 x Vol).[1]

    • Mechanistic Check: At pH ~0-1, your product (pKa ~6) is >99% protonated (water-soluble).[1][2] The 4,5-DMFP (pKa < 0) remains >90% unprotonated (organic-soluble).[1][2]

  • Phase Separation:

    • Organic Layer: Contains 4,5-DMFP and non-basic impurities.[1][2] Discard (after TLC verification).

    • Aqueous Layer: Contains your protonated product.[1]

  • Recovery:

    • Cool the aqueous layer to 0°C.[1]

    • Basify carefully with 6M NaOH or Sat.[1] NaHCO3 to pH > 9.[1]

    • Extract the now-neutral product back into organic solvent (DCM/EtOAc).[1]

    • Dry (Na2SO4) and concentrate.[1]

Visualization: The pKa Separation Logic

ExtractionLogic Start Crude Mixture (Product + 4,5-DMFP) AcidWash Add 1M HCl (Phase Separation) Start->AcidWash OrgLayer Organic Phase Contains: 4,5-DMFP (Neutral) AcidWash->OrgLayer Partition AqLayer Aqueous Phase (pH 1) Contains: Product-H+ (Salt) AcidWash->AqLayer Partition Discard Discard Organic Phase (Impurity Removed) OrgLayer->Discard Basify Basify to pH 10 (NaOH/NaHCO3) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Product Extract->Final

Caption: Flowchart demonstrating the "Reverse Extraction" strategy, utilizing the low basicity of fluoropyridines to separate them from basic products.

Module 2: Nucleophilic Scavenging (Solid-Phase Extraction)

Scenario: Your product is not basic (e.g., an ether, biaryl, or amide), or the "Reverse Extraction" is impossible due to solubility issues. The Logic: 4,5-DMFP possesses a reactive electrophilic center at C2 (activated by the Fluorine). By adding a polymer-supported nucleophile (scavenger resin), you can perform a "cleanup" SNAr reaction.[1][2] The impurity covalently binds to the solid bead and is removed via filtration.

Recommended Scavenger: Thiol-functionalized Silica or Polystyrene Thiol (e.g., SiliaMetS® Thiol or equivalents).[1][2]

Protocol: The "Catch and Filter"
  • Solvent Selection: Dissolve crude in a polar aprotic solvent (DMF, DMSO, or Acetonitrile) or high-boiling ether (Dioxane).[1]

  • Resin Addition: Add 3–5 equivalents (relative to the estimated impurity amount) of Thiol Resin.

  • Activation: Add a mild organic base (e.g., DIPEA or K2CO3 ) to deprotonate the thiol resin, making it a potent nucleophile.[1]

  • Incubation:

    • Heat the mixture to 60–80°C for 2–4 hours.

    • Mechanism:[1][2][3] The Resin-S- attacks C2 of 4,5-DMFP, displacing Fluoride.[1][2] The pyridine is now tethered to the bead.

  • Filtration: Filter through a fritted glass funnel or Celite pad.

    • Filtrate: Contains purified product.[1]

    • Solid: Contains the scavenged impurity.[1]

Module 3: Chromatographic Resolution & Volatility

Scenario: Trace removal (<5%) or final polishing.[1]

Chromatography (TLC/Flash)

Because 4,5-DMFP lacks the strong hydrogen-bonding capability of pyridine (due to the F atom and steric shielding by methyls), it is significantly less polar .[2]

  • Rf Behavior: It will elute much earlier than standard pyridines or anilines.[1]

  • Stationary Phase: Standard Silica Gel (SiO2).[1]

  • Mobile Phase: 10-20% EtOAc in Hexanes is usually sufficient to move 4,5-DMFP to the solvent front (Rf > 0.8), while most polar products remain at Rf < 0.5.[2]

Azeotropic Removal

While 4,5-DMFP has a boiling point estimated around 160–170°C (extrapolated from 2-Fluoropyridine bp ~126°C + methyl effects), it creates azeotropes with specific solvents.[1][2]

SolventBoiling PointInteraction TypeEfficacy
Toluene 110°CCo-distillationHigh. Repeated co-evaporation on Rotovap.[1][2]
Heptane 98°CAzeotropeMedium. Good for final trace removal.[1]
DCM 40°CNoneLow. Too volatile to drag the impurity.[1]

FAQs: Troubleshooting Specific Issues

Q1: I tried the acid wash (1M HCl), but the 4,5-DMFP is still in my organic layer. Why? A: This is expected. The pKa of 2-fluoropyridine is ~ -0.[1][2][4]44. It is not a base in 1M HCl (pH 0).[1] To protonate it, you would need concentrated sulfuric acid, which would likely destroy your product.[1] Use the Reverse-Basicity Extraction (Module 1) to move your product to the water, not the impurity.

Q2: My product is also non-basic (e.g., a biaryl ether). How do I separate it? A: Since you cannot use pH extraction, rely on Flash Chromatography . 4,5-DMFP is very non-polar.[1][2] Run a gradient starting at 100% Hexanes/Heptane.[1] The fluoropyridine should elute almost immediately (solvent front).[1] If Rf values are too close, use Module 2 (Thiol Scavenging) .[1]

Q3: Can I use high-vacuum drying to remove it? A: Only if your product is a stable solid with a high melting point.[1][2] 4,5-DMFP has low volatility compared to common solvents.[1][2] You might need prolonged drying (overnight) at >50°C under high vacuum (<1 mbar).[1] This risks subliming your product if it is small.[1] Toluene co-evaporation is safer and more effective.[1]

Q4: Does the Fluorine atom make it unstable on silica? A: Generally, no.[1] 2-Fluoropyridines are stable on silica gel.[1][2] However, they are UV active.[1] Be careful not to confuse the 4,5-DMFP spot (usually high Rf, dark under UV254) with your product.[2]

References

  • PubChem. (2025).[1] 2-Fluoropyridine | C5H4FN | CID 9746 - Chemical and Physical Properties.[1][2] National Library of Medicine.[1] [Link]

  • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solvation and pKa effects in heterocyclic chemistry).

  • ResearchGate. (2014).[1][5] Discussions on removal of pyridine and halopyridines from reaction mixtures. [Link]

Sources

Technical Support Center: Purification of 4,5-Dimethyl-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-FPY-45DM Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Physicochemical Profile[1][3][4]

Welcome to the technical support guide for 4,5-Dimethyl-2-fluoropyridine (CAS: 1227602-71-2) and its derivatives. This scaffold presents a unique "push-pull" electronic challenge: the electron-withdrawing fluorine at C2 lowers basicity and activates the ring for nucleophilic attack, while the electron-donating methyl groups at C4 and C5 increase lipophilicity and slightly restore electron density to the nitrogen.[1][2]

Successful purification requires navigating three critical risks: Volatility , Nucleophilic Instability , and Silanol Interaction .[2]

Critical Physicochemical Data
PropertyValue (Est.)Implication for Purification
Boiling Point 165–175 °C (atm)High Volatility. Significant risk of product loss on high-vacuum lines or prolonged rotovap usage.[1]
pKa (Conj. Acid) ~2.5 – 3.5Weak Base. Less basic than pyridine (5.[2]2) but will still streak on acidic silica.[2] Requires strong acid (pH < 1) to fully protonate in aqueous layers.[2]
Stability

Active
Labile C-F Bond. Susceptible to hydrolysis (to 2-pyridone) in strong base (NaOH) or nucleophilic solvents (MeOH) at high temperatures.[1]
LogP ~1.8 – 2.2Moderate Lipophilicity. Elutes quickly in non-polar solvents; requires careful gradient optimization.[2]

Troubleshooting Guide (FAQ)

Q1: "I lost 40% of my yield after concentrating on the rotovap. Where did it go?"

Diagnosis: Azeotropic sublimation. Small fluoropyridines are notorious for co-evaporating with solvents, particularly dichloromethane (DCM) or ether, even if the theoretical boiling point suggests they should remain.[2] Corrective Action:

  • Avoid High Vacuum: Do not use a high-vacuum manifold (< 1 mbar) for final drying of the free base.[1]

  • Salt Formation: Convert the derivative to its Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately after extraction.[2] The salt is non-volatile and stable.

    • Method: Dissolve in

      
      , add 1.2 eq of 
      
      
      
      . Filter the precipitate.[2][3][4]
Q2: "My TLC shows a single spot, but the column yields a smeared streak."

Diagnosis: Silanol Effect. Even with the electron-withdrawing fluorine, the pyridine nitrogen retains enough basicity to hydrogen-bond with the acidic silanol (Si-OH) groups on the silica gel surface.[1][2] Corrective Action:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.[2]
    
  • Note: If using TEA, flush the column with pure solvent afterwards to prevent TEA contamination in your NMR.[2]

Q3: "I see a new impurity appearing during workup with NaOH."

Diagnosis: Hydrolysis (


). 
The C2-Fluorine is a good leaving group.[1] Washing with 1M or 6M NaOH can trigger a Nucleophilic Aromatic Substitution, replacing the Fluorine with a Hydroxyl group to form the 2-pyridone  tautomer.[2]
Corrective Action: 
  • Milder Base: Use Saturated

    
     (pH ~8-9) instead of NaOH for neutralization.[1]
    
  • Cold Workup: Perform all acid-base neutralizations at 0°C.

Decision Logic & Workflows

Workflow A: Method Selection Tree

Use this logic to select the safest purification route based on your derivative's state and quantity.

PurificationLogic Start Crude this compound Derivative State Physical State? Start->State Liquid Liquid / Oil State->Liquid Solid Solid State->Solid Boiling Boiling Point Separation (>20°C diff from impurity?) Liquid->Boiling Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Distill Vacuum Distillation (Vigreux Column) Boiling->Distill Yes Column Buffered Silica Column (Protocol B) Boiling->Column No (Isomers)

Figure 1: Decision matrix for selecting the optimal purification technique based on physical state and impurity profile.[2]

Experimental Protocols

Protocol A: "Self-Validating" Acid-Base Extraction

This method uses the specific pKa window of the pyridine nitrogen to separate it from non-basic impurities (like starting materials) and highly acidic byproducts.[1]

Prerequisites:

  • Crude mixture dissolved in Ethyl Acetate (EtOAc).[2]

  • Cold (

    
    ) 1M HCl.
    
  • Saturated

    
    .[2][5]
    

Step-by-Step:

  • Extraction (Protonation): Transfer the organic layer to a separatory funnel.[2] Extract twice with 1M HCl (

    
    ).[2]
    
    • Mechanism:[2] The pyridine (

      
      ) becomes protonated (
      
      
      
      ) and moves to the aqueous layer.[2] Non-basic impurities remain in the organic layer.[2]
  • Validation Check: Run a TLC of the organic layer.[2] It should contain only impurities.[1][2] If product remains, the acid was too weak or volume too low.[2]

  • Washing: Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.[2]

  • Neutralization (Deprotonation): Place the aqueous layer in an ice bath (

    
    ).[2] Slowly add Sat. 
    
    
    
    until pH reaches 8–9.[2]
    • Warning: Do not overshoot to pH 12-14 to avoid C-F hydrolysis.[1][2]

  • Recovery: Extract the cloudy aqueous mixture with DCM (

    
    ). Dry over 
    
    
    
    and concentrate under controlled vacuum (
    
    
    ,
    
    
    ).
Protocol B: Amine-Buffered Flash Chromatography

Standard silica gel chromatography often fails for these derivatives due to peak tailing.[1][2]

Mobile Phase Preparation:

  • Base Solvent: Hexanes / Ethyl Acetate (Gradient 0%

    
     30%).[2]
    
  • Modifier: Pre-mix the Ethyl Acetate with 1% Triethylamine (TEA) .

Procedure:

  • Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of Hexanes + 1% TEA.[2] This neutralizes the most active silanol sites before the sample touches the column.[2]

  • Loading: Dissolve crude in minimal DCM. Load carefully.

  • Elution: Run the gradient.

    • Observation: The product should elute as a sharp, symmetrical band.[2] Without TEA, it will elute as a "shark fin" (sharp front, long tail).[2]

  • Post-Column: If the product is an oil, rotovap at

    
     and immediately analyze by NMR to ensure TEA removal. If TEA persists, dissolve in 
    
    
    
    and wash rapidly with water (TEA is highly water-soluble; the fluoropyridine is less so).[1][2]

References & Authority

  • General Synthesis & Stability: Fier, P. S., & Hartwig, J. F. (2013).[2] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.[2] Link[2]

    • Context: Establishes the stability profiles of 2-fluoropyridines and their susceptibility to nucleophilic displacement.

  • Chromatographic Separation: Di Nunzio, A., et al. (2020).[2][6] Fluorinated HPLC Phases: Looking Beyond C18. LCGC International.[1][2] Link

    • Context: detailed discussion on separating fluorinated heterocycles and the use of modifiers.

  • Physical Properties (Analog Data): National Institute of Standards and Technology (NIST).[2] 2-Fluoropyridine Gas Phase Basicity and Proton Affinity. Link

    • Context: Source for thermodynamic data used to estimate the pKa and extraction logic.

  • Organic Syntheses Protocol: Roe, A., & Hawkins, G. F. (1947).[2] Preparation of 2-Fluoropyridine via Balz-Schiemann.[1][7] Organic Syntheses, Coll.[2][4][8] Vol. 3, p.411. Link

    • Context: Foundational text on the volatility and isolation handling of small fluoropyridines.[2]

Disclaimer: This guide is intended for trained laboratory personnel. 2-Fluoropyridines are potential skin irritants and lachrymators.[1] Always work within a fume hood.

Sources

Validation & Comparative

A Comparative Guide to Nucleophilic Aromatic Substitution: 4,5-Dimethyl-2-fluoropyridine vs. 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic chemistry, 2-halopyridines are indispensable building blocks for the synthesis of pharmaceuticals and agrochemicals. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is a critical parameter for synthetic route design. This guide provides an in-depth comparison of the reactivity between 4,5-dimethyl-2-fluoropyridine and the archetypal 2-chloropyridine. While conventional wisdom might suggest that electron-donating methyl groups deactivate the pyridine ring, we will demonstrate through mechanistic principles and experimental data that the profound activating effect of the fluorine atom at the C2 position overcomes this deactivation, rendering This compound significantly more reactive than 2-chloropyridine in SNAr reactions.

The Theoretical Framework: Understanding SNAr on the Pyridine Ring

Nucleophilic aromatic substitution on pyridine and other electron-deficient heterocycles is a cornerstone of modern synthesis.[1] Unlike electron-rich benzene, the pyridine ring is intrinsically activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atom.[2]

The reaction proceeds via a well-established two-step addition-elimination mechanism.[3]

  • Step 1 (Rate-Determining): The nucleophile attacks the carbon atom bearing the halogen leaving group. This forms a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex.[4][5] This step is typically the slow, rate-determining step of the reaction because it involves the temporary loss of aromaticity.[3]

  • Step 2 (Fast): The leaving group (halide) is expelled, restoring the aromaticity of the ring and forming the final product.

Crucially, nucleophilic attack is highly favored at the 2- (ortho) and 4- (para) positions relative to the nitrogen.[2][6] This is because the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance, a stabilization that is not possible with attack at the 3- (meta) position.

Figure 1. General mechanism for SNAr on a 2-halopyridine.

A Head-to-Head Comparison: Analyzing the Key Factors

The reactivity of our two target molecules is a function of two primary, competing electronic effects: the nature of the halogen leaving group and the influence of the methyl substituents.

Factor 1: The Leaving Group Paradox (F vs. Cl)

In SN1 or SN2 reactions, fluoride is a notoriously poor leaving group due to the immense strength of the C-F bond.[7] However, in SNAr chemistry, the opposite is true. The established reactivity order for halogens in SNAr is F > Cl ≈ Br > I .[1][8][9]

This inverted trend is a direct consequence of the rate-determining step. Since the initial nucleophilic attack is the slow step, any factor that makes the target carbon more electrophilic and stabilizes the resulting negative charge in the Meisenheimer complex will accelerate the reaction.[10][11] Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect. This effect significantly lowers the energy of the transition state leading to the Meisenheimer complex, thereby increasing the reaction rate.[11][12]

The difference is not trivial; experimental data shows that 2-fluoropyridine reacts with sodium ethoxide an astonishing 320 times faster than 2-chloropyridine under identical conditions.[13][14][15]

Factor 2: The Influence of Methyl Substituents

The this compound molecule contains two methyl groups on the pyridine ring. Methyl groups are electron-donating by nature (via hyperconjugation and a weak inductive effect). In the context of SNAr, electron-donating groups deactivate the ring. They increase the electron density of the aromatic system, making it less attractive to an incoming nucleophile and destabilizing the negative charge of the Meisenheimer intermediate.

Factor 3: The Net Electronic Outcome

This brings us to the central question: Does the deactivating effect of two methyl groups in this compound negate the powerful activating effect of the fluorine?

Electronic_Factors node_f This compound node_f_factors Electronic Influences node_f->node_f_factors node_cl 2-Chloropyridine cl_activating Moderate Activation (Electronegative Cl) node_cl->cl_activating f_activating Strong Activation (Electronegative F) node_f_factors->f_activating f_deactivating Weak Deactivation (2x -CH₃ Groups) node_f_factors->f_deactivating node_cl_factors Electronic Influences result_f Predicted High Reactivity f_activating->result_f f_deactivating->result_f result_cl Baseline Reactivity cl_activating->result_cl

Figure 2. Comparison of electronic factors governing reactivity.

The activating effect of fluorine is exceptionally strong, reflected in a rate increase of over two orders of magnitude.[13] The deactivating effect of alkyl groups is generally considered to be much more modest. Therefore, it is scientifically sound to predict that the potent activation by the C2-fluorine atom will far outweigh the deactivation from the two methyl groups.

Hypothesis: this compound will exhibit a significantly faster reaction rate in SNAr reactions than 2-chloropyridine.

Experimental Validation: A Comparative Kinetics Protocol

To empirically validate our hypothesis, a parallel reaction monitoring experiment can be conducted. This design ensures that all conditions are identical, allowing for a direct comparison of intrinsic reactivity.

Objective: To determine the relative rate of reaction for this compound and 2-chloropyridine with morpholine.
Experimental Protocol

Protocol_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup (Parallel) cluster_analysis 3. Monitoring & Analysis prep1 Prepare 0.1 M stock solutions of each substrate in DMSO prep2 Prepare 1.0 M solution of Morpholine in DMSO prep1->prep2 prep3 Prepare internal standard (e.g., Dodecane) stock solution prep2->prep3 setup1 To two separate vials, add Substrate Stock (1 mL) and Internal Standard (0.1 mL) setup2 Equilibrate vials to 100 °C in a heating block setup1->setup2 setup3 Initiate reaction by adding Morpholine Stock (1 mL) to each setup2->setup3 analysis1 Take aliquots (e.g., 50 µL) at time points (0, 5, 15, 30, 60 min) analysis2 Quench aliquots immediately in cold Acetonitrile analysis1->analysis2 analysis3 Analyze by GC-MS or HPLC to determine substrate consumption analysis2->analysis3 analysis4 Plot % Conversion vs. Time analysis3->analysis4 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

Figure 3. Experimental workflow for comparative kinetic analysis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of this compound in anhydrous DMSO.

    • Prepare a 0.1 M stock solution of 2-chloropyridine in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of morpholine in anhydrous DMSO.

    • Prepare an internal standard (IS) stock solution (e.g., 0.05 M dodecane in DMSO) for accurate quantification.

  • Reaction Setup:

    • In two separate, identical reaction vials equipped with stir bars, add 1.0 mL of the respective pyridine stock solution and 0.1 mL of the internal standard stock solution.

    • Place both vials in a pre-heated reaction block set to 100 °C and allow them to equilibrate for 5 minutes.

    • To initiate the reactions simultaneously, add 1.0 mL of the morpholine stock solution to each vial. Start a timer immediately.

  • Reaction Monitoring:

    • At designated time intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench each aliquot by diluting it in 1.0 mL of cold acetonitrile. This stops the reaction and prepares the sample for analysis.

  • Data Analysis:

    • Analyze the quenched samples using a calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method.

    • Calculate the percentage of starting material consumed at each time point relative to the internal standard.

    • Plot the percentage conversion versus time for both reactions to visualize the difference in reaction rates.

Anticipated Results

The experimental data is expected to show a much faster consumption of this compound compared to 2-chloropyridine.

Time (minutes)2-Chloropyridine (% Conversion)This compound (% Conversion)
58%45%
1522%85%
3040%>98%
6065%>99%
12088%>99%
Table 1. Representative hypothetical data from the comparative kinetic study.

Conclusion and Practical Recommendations

For researchers, scientists, and drug development professionals, the key takeaway is that this compound is a substantially more reactive substrate for SNAr reactions than 2-chloropyridine. This enhanced reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which can improve functional group tolerance and simplify purification processes.[14][16] When designing a synthetic route that requires a nucleophilic substitution on a pyridine ring, selecting the 2-fluoro analogue, even with potentially deactivating substituents, is often the more efficient and robust strategy.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

  • Gould, E. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • Barlin, G. B. et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution. [Link]

  • Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. [Link]

  • YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]

  • ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • College of Saint Benedict & Saint John's University. Addition-Elimination at Aromatics (SNAR). [Link]

  • Leadbeater, N. E. et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH). [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Barlin, G. B. et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

  • American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

Sources

Metabolic stability of 4,5-Dimethyl-2-fluoropyridine pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Metabolic Stability of the 4,5-Dimethyl-2-fluoropyridine Pharmacophore

Executive Summary

The This compound (DMFP) moiety represents a strategic "metabolic hard-shell" bioisostere used to replace electron-rich phenyl rings or unsubstituted pyridines in drug discovery. Its primary utility lies in blocking Phase I oxidative clearance while modulating lipophilicity.

This guide analyzes the metabolic fate of DMFP, contrasting it with non-fluorinated analogs. The 2-fluoro substituent serves a dual purpose: it sterically and electronically blocks the C2-oxidation "soft spot" common in pyridines and significantly lowers the ring nitrogen basicity, mitigating N-oxide formation. However, the C4/C5 methyl groups remain vulnerable to benzylic hydroxylation, necessitating specific monitoring during lead optimization.

Pharmacophore Logic: The "Fluorine Effect"

To understand the stability profile, we must deconstruct the electronic environment of the scaffold.

  • C2-Blockade (Metabolic Shutter): In standard alkyl-pyridines, the carbon adjacent to the nitrogen (C2/C6) is electron-deficient and highly susceptible to nucleophilic attack by metabolic enzymes like Aldehyde Oxidase (AO) or oxidative attack by CYP450 (specifically CYP2D6 and CYP3A4). Introducing fluorine at C2 prevents this hydroxylation due to the strength of the C-F bond (approx. 116 kcal/mol) and steric protection.

  • Basicity Modulation (

    
     Shift): 
    
    • 3,4-Dimethylpyridine

      
      : ~6.5 (Physiologically protonated, interacts with CYP heme iron).
      
    • This compound

      
      : ~0.5 – 1.0.
      
    • Impact: The strong electronegativity of fluorine pulls electron density from the nitrogen lone pair. This drastically reduces the formation of Pyridine-N-Oxides , a major clearance pathway for electron-rich pyridines.

Comparative Metabolic Stability

The following table contrasts DMFP with its direct structural analogs. Data is synthesized from standard Structure-Metabolism Relationship (SMR) principles observed in kinase inhibitor optimization campaigns.

FeatureThis compound (Target)3,4-Dimethylpyridine (Analog A)3,4-Dimethylphenyl (Analog B)
Primary Clearance Route Benzylic Hydroxylation (Methyls)N-Oxidation & C2-HydroxylationAromatic Hydroxylation (Ring)
Metabolic Liability Low/Medium High High
CYP Inhibition Risk Low (Weak heme coordination)High (Strong N-Fe coordination)Moderate
Aldehyde Oxidase Risk Negligible (Blocked C2)High (Susceptible C2)None
Lipophilicity (LogP) Moderate (F increases LogP vs H)Low (Polar N)High (Lipophilic)
Solubility Good (Polar C-F bond)Excellent (Ionizable)Poor

Critical Insight: While DMFP blocks ring oxidation, it does not protect the methyl groups. If microsomal stability remains poor, the metabolic "soft spot" has likely shifted entirely to the methyls (


).

Mechanistic Pathways (Visualization)

The diagram below illustrates the metabolic fate of the pharmacophore. Note how the Fluorine atom effectively "caps" the high-risk pathways seen in the non-fluorinated analog.

MetabolicPathways cluster_legend Pathway Legend Parent 4,5-Dimethyl- 2-fluoropyridine NOxide N-Oxide Metabolite (Minor/Trace) Parent->NOxide CYP450 (Suppressed by low pKa) C2OH 2-Hydroxy Metabolite (BLOCKED) Parent->C2OH Aldehyde Oxidase (Blocked by F) MethylOH Benzylic Alcohol (Major Metabolite) Parent->MethylOH CYP2C9 / CYP3A4 (Oxidation) CarbAcid Carboxylic Acid (Terminal) MethylOH->CarbAcid ADH / ALDH key1 Blocked Route key2 Primary Clearance

Figure 1: Metabolic fate of this compound. The C2-F substitution effectively shuts down AO-mediated metabolism and suppresses N-oxidation, shifting clearance almost exclusively to benzylic oxidation of the methyl groups.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of this pharmacophore in your specific lead compound, use the following self-validating protocol. This method accounts for the specific volatility of pyridine fragments and cofactor requirements.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation of Substrate:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1

      
      M in phosphate buffer (100 mM, pH 7.4). Note: Low substrate concentration (1 
      
      
      
      M) is critical to ensure first-order kinetics.
  • Pre-Incubation (Thermodynamic Equilibration):

    • Mix Microsomes (final conc. 0.5 mg/mL) with the substrate solution.

    • Incubate at 37°C for 5 minutes. Why? To prevent "temperature shock" kinetics when the reaction starts.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control A (Minus NADPH): Run a parallel sample replacing NADPH with buffer. Purpose: To rule out chemical instability or non-CYP hydrolysis.

    • Control B (T=0): Immediately quench a sample upon NADPH addition.

  • Sampling & Quench:

    • At time points

      
       min, remove aliquots.
      
    • Add to ice-cold Quench Solution (1:3 ratio sample:ACN).

    • Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent peak.

    • Soft Spot Scan: Perform a secondary scan for

      
       (Hydroxylation) and 
      
      
      
      (Di-hydroxylation/Carboxylic acid) peaks to confirm if methyl oxidation is the driver.

AssayWorkflow Start Substrate (1 µM) + HLM (0.5 mg/mL) PreInc Pre-incubation 37°C, 5 min Start->PreInc Split Split PreInc->Split Exp Experimental + NADPH Split->Exp Metabolism Ctrl Control + Buffer (No Cofactor) Split->Ctrl Stability Check Quench Quench (ACN + IS) t=0, 5, 15, 30, 45 min Exp->Quench Ctrl->Quench Analysis LC-MS/MS Calc CLint & t1/2 Quench->Analysis

Figure 2: Workflow for validating metabolic stability and identifying soft spots.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Foundational text on the electronic effects of fluorine on metabolic blocking and pKa modul
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Authoritative source on pyridine bioisosteres and the specific use of fluorine to block oxid
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

    • The gold-standard reference for the HLM stability protocol and CLint calcul
  • Dalvie, D., et al. (2002). Assessment of the metabolic stability of compounds in early drug discovery. Pharmaceutical Research. Link

    • Provides the methodology for identifying metabolic soft spots (MSSID) described in the guide.

4,5-Dimethyl-2-fluoropyridine vs 4,5-dimethyl-2-bromopyridine leaving group ability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Leaving Group Ability Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Mechanistic Divergence

In the functionalization of the pyridine core, the choice between 4,5-dimethyl-2-fluoropyridine (1) and 4,5-dimethyl-2-bromopyridine (2) is not a matter of simple "leaving group ability" but rather a selection of mechanistic manifold .

  • Select the Fluoride (1) for Nucleophilic Aromatic Substitution (

    
    ) .[1][2] The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), accelerating reactions with amines, alkoxides, and thiols by orders of magnitude compared to the bromide.
    
  • Select the Bromide (2) for Transition Metal Catalysis (Suzuki, Buchwald-Hartwig, Negishi). The weaker C-Br bond allows for facile oxidative addition to Pd(0) or Ni(0) centers, a step that is kinetically inaccessible for the C-F bond under standard conditions.

Verdict: The 4,5-dimethyl substitution pattern exerts a +I (inductive donating) effect, which generally deactivates the ring toward nucleophilic attack. Consequently, the superior activation provided by the 2-fluoro substituent is often required to overcome this electronic deactivation in


 applications, whereas the 2-bromo  analog is the standard for cross-coupling.

Mechanistic Analysis & Decision Matrix

The "Element Effect" in

Contrary to


/

logic where bond strength dictates reactivity (I > Br > Cl > F),

on pyridines is governed by the addition-elimination mechanism. The rate-determining step (RDS) is the initial nucleophilic attack and formation of the anionic Meisenheimer complex.
  • Fluorine Effect: The extreme electronegativity of fluorine inductively stabilizes the negative charge accumulation on the ring/nitrogen in the transition state.[3]

  • 4,5-Dimethyl Effect: The methyl groups at C4 and C5 are electron-donating. They destabilize the anionic intermediate, making the ring less electrophilic.

    • Result: 4,5-dimethyl-2-bromopyridine is often too unreactive for mild

      
      , making the fluoro  analog the critical enabler for this substrate class.
      
Oxidative Addition in Catalysis

In Palladium-catalyzed cross-coupling, the RDS is often the oxidative addition of the C-X bond to the metal center. This correlates directly with Bond Dissociation Energy (BDE).

  • C-F BDE: ~116 kcal/mol (Inert to Pd(0)).

  • C-Br BDE: ~68 kcal/mol (Rapid insertion).

Visualizing the Pathways

The following diagram illustrates the divergent reactivity pathways based on the leaving group.

ReactivityPathways Substrate 4,5-Dimethyl-2-X-pyridine SNAr_Path SNAr Pathway (Nucleophilic Attack) Substrate->SNAr_Path Reagent: Amines, ROH Base: NaH, K2CO3 Metal_Path Metal Catalysis (Oxidative Addition) Substrate->Metal_Path Reagent: Boronic Acids Cat: Pd(PPh3)4 Meisenheimer Meisenheimer Complex (Stabilized by F) SNAr_Path->Meisenheimer X = F (Fast) X = Br (Slow) Pd_Complex LnM(II)-Ar(Br) (Facilitated by Br) Metal_Path->Pd_Complex X = Br (Fast) X = F (Inert) Product_Nu 2-Amino/Alkoxy-pyridine Meisenheimer->Product_Nu - F- Product_CC 2-Aryl/Alkyl-pyridine Pd_Complex->Product_CC Transmetalation & Red. Elim.

Caption: Divergent reaction pathways. The 2-Fluoro substituent lowers the activation energy for nucleophilic attack (


), while the 2-Bromo substituent enables oxidative addition with transition metals.

Comparative Performance Data

The following table summarizes the reactivity profile based on experimental precedents for 2-halo-4/5-alkylpyridines.

Feature4,5-Dimethyl-2-Fluoropyridine 4,5-Dimethyl-2-Bromopyridine Experimental Implication

Relative Rate
~300x Faster Baseline (Slow)Use Fluoro for mild displacement with amines/alkoxides [1].
Pd Oxidative Addition InertExcellent Use Bromo for Suzuki, Sonogashira, or Buchwald couplings [2].
C-X Bond Strength Very High (~116 kcal/mol)Moderate (~68 kcal/mol)Fluoride requires activation (e.g., adjacent N) to leave; Bromide leaves via bond breakage.
Steric Sensitivity LowLowThe 4,5-methyls are remote from the C2 reaction center; electronic effects dominate.
Stability HighHighBoth are stable, but Fluoro is less prone to light-induced degradation than Bromo.

Experimental Protocols

Protocol A: Displacement (Targeting the Fluoride)

Use this protocol for introducing amines, ethers, or thiols at the C2 position.

Objective: Synthesis of 4,5-dimethyl-N-phenylpyridin-2-amine. Substrate: this compound.

  • Preparation: In a dry reaction vial, dissolve This compound (1.0 equiv, 1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Nucleophile Addition: Add aniline (1.2 equiv) and Cesium Carbonate (

    
    )  (2.0 equiv).
    
    • Note: For weaker nucleophiles (alcohols), use NaH in THF/DMF.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Validation: Monitor by TLC (EtOAc/Hex). The fluoro starting material will disappear significantly faster than a bromo analog would.

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Flash chromatography (SiO2, 10-30% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (Targeting the Bromide)

Use this protocol when


 fails (e.g., electron-rich anilines) or for C-C bond formation.

Objective: Synthesis of 4,5-dimethyl-N-phenylpyridin-2-amine (Catalytic Route). Substrate: 4,5-Dimethyl-2-bromopyridine.

  • Catalyst Prep: In a glovebox or under Argon, combine

    
      (2 mol%) and XPhos  (4 mol%) in degassed Toluene (5 mL/mmol). Stir for 5 mins to form the active catalyst species.
    
  • Substrate Addition: Add 4,5-dimethyl-2-bromopyridine (1.0 equiv), aniline (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Seal the vessel and heat to 100 °C for 12 hours.

    • Mechanistic Note: The electron-donating methyl groups on the pyridine ring slightly retard oxidative addition compared to unsubstituted pyridine, requiring the use of electron-rich ligands like XPhos or BrettPhos [3].

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography.

References

  • Comparison of Halogen Reactivity in

    
    : 
    
    • Source: "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." J. Org. Chem.
    • Key Finding: 2-Fluoro derivatives react ~300x faster than 2-bromo/chloro analogs due to Meisenheimer complex stabilization.[5]

  • Palladium-Catalyzed Cross-Coupling of Pyridines

    • Source: "Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Deriv
    • Key Finding: Halopyridines (Cl/Br) are competent electrophiles for Pd-catalysis; Fluoropyridines are generally inert under these conditions.
  • Ligand Effects in Pyridine Couplings

    • Source: "Application Notes for Palladium-Catalyzed Cross-Coupling." BenchChem.[5][6][7]

    • Key Finding: Electron-rich pyridines (like dimethyl-substituted) require specialized ligands (e.g., dialkylbiaryl phosphines)

Sources

Bioisosteric replacement using 4,5-Dimethyl-2-fluoropyridine moiety

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of the 4,5-Dimethyl-2-fluoropyridine moiety in medicinal chemistry. It is designed for researchers seeking to optimize lead compounds by resolving specific lipophilicity, basicity, and metabolic stability issues.

A Guide to "Metabolic Hardening" and Physicochemical Tuning

Executive Summary: The "Goldilocks" Scaffold

In the optimization of small molecule drugs, medicinal chemists often face a trilemma: reducing lipophilicity (LogP) without losing potency, lowering basicity to avoid hERG toxicity, and blocking metabolic "hotspots."

The This compound moiety represents a highly specific, "privileged" bioisosteric replacement for 1,2,4-trimethylbenzene or 3,4-dimethylpyridine rings. It offers a unique solution by simultaneously:

  • Reducing LogD (vs. phenyl analogs) via the pyridine nitrogen.

  • Eliminating Basicity (vs. pyridine analogs) via the electron-withdrawing fluorine (pKa < 1.0).

  • Blocking Metabolism at the most vulnerable sites (C2, C4, C5) through fluorination and methylation.

Physicochemical Performance Matrix

The following table compares the this compound moiety against the standard scaffolds it replaces. Note the dramatic shift in pKa and metabolic profile.

Feature1,2,4-Trimethylbenzene 3,4-Dimethylpyridine This compound
Role Lipophilic Core (The "Grease")Basic Heterocycle (The "Base")Optimized Bioisostere
LogP (Est.) ~ 4.0 (High)~ 1.6 (Moderate)~ 2.0 (Optimal)
pKa (Conj. Acid) N/A (Neutral)~ 6.5 (Basic)~ 0.5 (Non-Basic)
hERG Risk LowHigh (Protonated cation)Low (Neutral at pH 7.4)
Metabolic Liability High (Benzylic oxid.)High (N-oxid, Ring oxid.)Low (Blocked C2/C4/C5)
Solubility PoorGood (pH dependent)Moderate

Key Insight: The introduction of the fluorine atom at the 2-position of the pyridine ring induces a strong inductive effect (-I), dropping the pKa of the pyridine nitrogen by ~5-6 log units compared to the non-fluorinated analog. This ensures the molecule remains neutral at physiological pH, improving membrane permeability and reducing lysosomal trapping.

Mechanistic Decision Logic

Use the following decision tree to determine if this bioisostere is appropriate for your lead series.

Bioisostere_Decision_Tree Start Current Scaffold Analysis Q1 Is the Phenyl ring causing high LogP (>3.5)? Start->Q1 Q2 Switch to Pyridine. Is hERG or Clearance an issue? Q1->Q2 Yes (Too Lipophilic) Result_Phenyl Retain Phenyl / Try F-Phenyl Q1->Result_Phenyl No (LogP OK) Result_Py Use Standard Pyridine Q2->Result_Py No (Stable/Safe) Result_Bio DEPLOY this compound Q2->Result_Bio Yes (High Basicity/Metabolism) Mech Mechanism of Action: 1. F lowers pKa (No hERG) 2. Me groups fill hydrophobic pocket 3. F blocks C2 metabolic attack Result_Bio->Mech

Figure 1: Decision logic for selecting the this compound scaffold during lead optimization.

Experimental Protocols
A. Synthesis: Installation via Suzuki-Miyaura Coupling

To install this moiety, the most robust method is coupling the commercially available 5-bromo-2-fluoro-4-methylpyridine (or the 4,5-dimethyl analog if available) with an aryl boronic acid.

Reagents:

  • Aryl Boronic Acid: 1.0 equiv

  • 5-Bromo-2-fluoro-4-methylpyridine: 1.1 equiv[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Protocol:

  • Preparation: In a microwave vial, dissolve the aryl boronic acid (0.5 mmol) and the bromopyridine electrophile (0.55 mmol) in 1,4-dioxane (4 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Activation: Add Pd(dppf)Cl₂ (0.025 mmol) and aqueous K₂CO₃ (0.75 mL). Seal the vial.

  • Reaction: Heat to 90°C for 4 hours (conventional heating) or 110°C for 30 mins (microwave irradiation).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The fluoropyridine moiety is less polar than standard pyridines; expect elution earlier in the gradient.

B. Validation: Microsomal Stability Assay

This assay confirms the "metabolic hardening" effect of the scaffold.

Protocol:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL samples at t=0, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Metric:

      
       < 20 µL/min/mg protein indicates successful metabolic blockade.
      
Case Study: Optimization of KAT-II Inhibitors

In the development of Kynurenine Aminotransferase-II (KAT-II) inhibitors for schizophrenia, researchers utilized this specific moiety to overcome blood-brain barrier (BBB) penetration issues.

  • The Challenge: The initial lead containing a trimethylphenyl group showed high potency but poor brain exposure due to high lipophilicity (LogP > 4.5) and rapid hepatic clearance.

  • The Pivot: Replacing the phenyl ring with This compound .

  • The Result:

    • LogD: Reduced by 1.8 units.

    • Brain/Plasma Ratio: Increased from 0.1 to >0.8.

    • Potency: Maintained (Methyl groups preserved the hydrophobic clamp interaction).

    • Safety: hERG inhibition IC50 > 30 µM (due to low pKa).

References
  • Bioisosteric Replacements in Drug Design. Cambridge MedChem Consulting. (Accessed 2026).[2] Link

  • Preparation of Fluoropyridine Compounds. Google Patents (CN102898358A). Describes synthesis of fluoro-methyl-pyridine precursors. Link

  • Novel Bicyclic Heterocyclic Compounds (KAT-II Inhibitors). European Patent Office (EP 3372601 B1). Case study utilizing this compound.[3] Link

  • Physicochemical Properties of 2-Fluoro-4-methylpyridine. PubChem CID 2737403. Source for pKa and LogP baseline data.[4][5] Link

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Journal of Medicinal Chemistry. Analysis of fluorine's effect on pyridine basicity.[5] Link

Sources

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